procyanidin B-2 3,3'-di-O-gallate
Description
Contextualization within the Class of Polyphenols and Proanthocyanidins (B150500)
Procyanidin (B600670) B-2 3,3'-di-O-gallate is classified as a polyphenol, a large and diverse group of naturally occurring compounds found in plants. nih.gov Polyphenols are characterized by the presence of multiple phenol (B47542) structural units. Within this broad class, it falls under the category of flavonoids, and more specifically, it is a type of flavanol. phenol-explorer.eu
This compound is also a proanthocyanidin (B93508), which are oligomeric or polymeric flavonoids. nih.gov Specifically, it is a B-type proanthocyanidin dimer. wikipedia.orgresearchgate.net The structure of procyanidin B-2 is composed of two (-)-epicatechin (B1671481) units linked together. wikipedia.org The "3,3'-di-O-gallate" designation indicates that two gallic acid molecules are attached as gallate esters to the epicatechin units. nih.govnih.gov This intricate structure is a key determinant of its chemical properties and biological activities.
Historical Perspective and Emerging Significance in Academic Research
Historically, research on procyanidins has focused on their general properties as antioxidants found in various foods like grapes, apples, and green tea. researchgate.netontosight.ai The isolation and characterization of specific procyanidin molecules like procyanidin B-2 3,3'-di-O-gallate have been more recent endeavors. A significant challenge in this field has been the difficulty in isolating large quantities of this specific compound from natural sources, which has historically limited extensive mechanistic studies. tandfonline.comnih.gov
However, recent advancements in chemical synthesis have enabled the production of gram-scale quantities of this compound. tandfonline.comnih.gov This breakthrough has been pivotal, allowing for more in-depth investigations into its biological effects. tandfonline.com As a result, there is an emerging body of research focused on its specific interactions and mechanisms of action. For instance, studies have identified it as a major active constituent in grape seed extract. tandfonline.comnih.govmedchemexpress.com
Identification of Key Research Gaps and Future Trajectories for this compound Studies
Despite recent progress, several research gaps remain in the study of this compound. While its role as an antioxidant is recognized, the precise molecular targets and signaling pathways it modulates are still being elucidated. nih.govresearchgate.net The mechanisms underlying its observed biological effects, such as its influence on specific cellular processes, require further investigation. nih.govresearchgate.net
Future research is likely to focus on several key areas:
Target Identification: Identifying the specific proteins and other biomolecules with which this compound directly interacts is a crucial next step. nih.govresearchgate.net Recent studies have begun to explore this, for example, by identifying its interaction with the ASCT2 transporter. nih.gov
Mechanism of Action: A deeper understanding of the downstream effects of these interactions on cellular signaling pathways is needed. tandfonline.comnih.gov
Structure-Activity Relationships: The development of synthetic analogs could help to clarify which parts of the molecule are essential for its biological activity. nii.ac.jp
Bioavailability and Metabolism: While some in vitro and in vivo studies on its metabolism have been conducted, a more comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is necessary. nih.gov
Overview of Advanced Methodologies Employed in this compound Investigation
The study of this compound relies on a range of advanced analytical and biochemical techniques.
Isolation and Synthesis:
Chromatographic Techniques: The isolation of this compound from natural sources like grape seed extract is a labor-intensive process that utilizes various chromatographic methods. nih.gov
Chemical Synthesis: To overcome the limitations of isolation, multi-step chemical synthesis strategies have been developed to produce gram-scale quantities of the pure compound. tandfonline.comnih.govnih.gov
Structural and Physicochemical Characterization:
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a key technique for identifying and quantifying this compound and its metabolites. nih.gov
Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) are used to characterize the chemical structure. ctv-jve-journal.org
X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC): These methods are employed to analyze the physical properties of the compound, particularly when formulated in delivery systems like nanoparticles. ctv-jve-journal.org
Investigation of Biological Activity:
Cell-Based Assays: A variety of in vitro assays using cell lines are employed to study the effects of this compound on cellular processes. tandfonline.comnih.gov
Flow Cytometry: This technique is used to analyze the cell cycle distribution and apoptosis in cells treated with the compound. nih.gov
Animal Models: In vivo studies using animal models are crucial for understanding the physiological effects of this compound. nih.govnih.gov
Molecular Modeling and Target Identification: Computational approaches and target identification strategies are being used to predict and confirm the molecular targets of the compound. nih.gov
Innovative Delivery Systems:
Nanoparticle Formulation: To improve its stability and bioavailability, researchers are exploring the encapsulation of this compound into nanoparticles, such as those made from chitosan (B1678972) and sodium alginate. ctv-jve-journal.org The characterization of these nanoparticles involves techniques like transmission electron microscopy (TEM) and Zetasizer analysis for particle size and zeta potential. ctv-jve-journal.org
Detailed Research Findings
Recent research has provided significant insights into the biological activities of this compound. Studies have shown that it can influence various cellular processes. For example, it has been reported to inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis. tandfonline.comnih.gov The underlying mechanisms for these effects are being actively investigated, with evidence pointing towards the modulation of key transcription factors. tandfonline.com
Furthermore, research has explored its immunomodulatory properties. Studies have indicated that this compound can suppress the production of certain cytokines in immune cells, suggesting a potential role in regulating inflammatory responses. nih.govresearchgate.netnih.gov One study demonstrated that it can directly interact with the amino acid transporter ASCT2, thereby regulating glutamine influx and influencing T-cell function. nih.gov Another study in an animal model of autoimmune disease showed that oral administration of the compound could ameliorate disease symptoms, associated with a reduction in pro-inflammatory cytokines. nih.gov
The development of nanoparticle delivery systems for this compound has also shown promise in enhancing its stability and antioxidant activity. ctv-jve-journal.org These findings underscore the growing interest in this compound and the potential for future discoveries in its application within chemical biology.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C44H34O20 | nih.gov |
| Molecular Weight | 882.7 g/mol | nih.gov |
| IUPAC Name | [(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | nih.gov |
| CAS Number | 79907-44-1 | scbt.com |
Classification of this compound
| Level | Classification | Source |
|---|---|---|
| Broad Class | Polyphenols | nih.gov |
| Sub-Class | Flavonoids | phenol-explorer.eu |
| Family | Flavanols | phenol-explorer.eu |
| Specific Type | Proanthocyanidin Dimer | phenol-explorer.eu |
Properties
Molecular Formula |
C44H34O20 |
|---|---|
Molecular Weight |
882.7 g/mol |
IUPAC Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36?,39-,40-,42-/m1/s1 |
InChI Key |
KTLUHRSHFRODPS-ZMSZJQPBSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2C3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Origin of Product |
United States |
**occurrence, Biosynthesis, and Chemodiversity of Procyanidin B 2 3,3 Di O Gallate**
Natural Distribution and Botanical Sources
Procyanidin (B600670) B-2 3,3'-di-O-gallate is found in a variety of plant species. One of the most well-documented sources is grape (Vitis vinifera), particularly in the seeds. nih.govmdpi.comnih.govresearchgate.net Grape seed extract is recognized as a rich source of various procyanidins, including the galloylated forms like B-2 3,3'-di-O-gallate. nih.govresearchgate.net
Another notable botanical source is the flowering dogwood (Cornus florida). While less extensively studied than grape seed, its presence in this plant highlights the distribution of this complex polyphenol across different plant families.
Other reported sources include:
Hibiscus cannabinus (Kenaf) nih.gov
Myrica rubra (Chinese bayberry)
The accumulation of procyanidin B-2 3,3'-di-O-gallate is highly specific to the plant species and even the particular tissue within the plant. In grapes, for instance, proanthocyanidins (B150500) are primarily located in the seeds and skin. nih.govmdpi.comnih.gov The concentration and composition of these compounds, including the degree of galloylation, can vary significantly between different grape cultivars. nih.gov
In grape berries, the biosynthesis of proanthocyanidins, including galloylated forms, is developmentally regulated, with accumulation occurring in the skin before the onset of ripening (véraison). nih.gov After this stage, the total proanthocyanidin (B93508) content may decrease as metabolic pathways shift. nih.gov
The following table summarizes the known botanical sources and the specific plant parts where this compound has been identified.
| Botanical Source | Scientific Name | Plant Part |
| Grape | Vitis vinifera | Seed nih.govmdpi.comnih.govresearchgate.net |
| Flowering Dogwood | Cornus florida | Not specified |
| Kenaf | Hibiscus cannabinus | Not specified nih.gov |
| Chinese Bayberry | Myrica rubra | Not specified |
The production of procyanidins, including their galloylated derivatives, is not static but is influenced by various environmental factors. nih.gov These abiotic and biotic stresses can trigger changes in the plant's secondary metabolism, leading to altered profiles of these compounds. nih.gov
Factors that can influence the biosynthesis of proanthocyanidins include:
Sunlight exposure: Light is a crucial factor in the regulation of flavonoid biosynthesis.
Temperature: Variations in temperature can affect enzymatic activity and gene expression related to procyanidin production.
Water availability: Drought stress can lead to an accumulation of certain polyphenols as a protective mechanism.
Soil composition: The nutrient and mineral content of the soil can impact plant metabolism.
The expression of genes encoding key enzymes and regulatory proteins in the proanthocyanidin biosynthetic pathway is often modulated by these environmental cues. nih.gov
Enzymatic Pathways and Molecular Regulation of Galloylated Procyanidin Biosynthesis
The biosynthesis of this compound is a complex process involving multiple enzymatic steps and is tightly regulated at the genetic level. It is an extension of the broader flavonoid pathway.
The fundamental building blocks for this compound are derived from the phenylpropanoid pathway. nih.gov This pathway produces the flavan-3-ol (B1228485) monomer, (-)-epicatechin (B1671481). The galloyl moieties are derived from gallic acid, which is also a product of the shikimate pathway.
The formation of the procyanidin B-2 dimer occurs through the condensation of two (-)-epicatechin units. nih.gov The galloylation step, where gallic acid is attached to the epicatechin units, is a crucial modification.
Several key enzymes are involved in the biosynthesis of procyanidins and their galloylated derivatives:
Flavan-3-ol Synthase (FLS): While primarily associated with flavonol synthesis, FLS activity can influence the availability of precursors for procyanidin synthesis. researchgate.net
Anthocyanidin Synthase (ANS): This enzyme plays a pivotal role in the formation of anthocyanidins, which are precursors to flavan-3-ols. nih.govmdpi.com In Vitis vinifera, ANS has been shown to be involved in the transformation of dihydroflavonols. mdpi.com
Anthocyanidin Reductase (ANR): ANR is a key enzyme that converts anthocyanidins into 2,3-cis-flavan-3-ols like (-)-epicatechin, the building block of procyanidin B-2. nih.govresearchgate.net
Leucoanthocyanidin Reductase (LAR): This enzyme produces 2,3-trans-flavan-3-ols such as (+)-catechin. researchgate.net
Galloyltransferases (GTs): These enzymes are responsible for the galloylation of flavan-3-ols. nih.gov The process can be complex, sometimes involving a two-step reaction where gallic acid is first glucosylated to form β-glucogallin, which then acts as a galloyl donor. nih.govnih.gov UDP-glycosyltransferases (UGTs) are a large family of enzymes involved in such glycosylation and subsequent acylation reactions. nih.govnih.govmdpi.com
The biosynthesis of proanthocyanidins is regulated at the transcriptional level by a complex of transcription factors, including MYB, bHLH, and WD40 proteins. nih.govnih.gov These regulatory proteins control the expression of the structural genes encoding the biosynthetic enzymes. nih.gov
Chemodiversity and Structural Analogue Relationships within Galloylated Procyanidins
This compound belongs to a diverse class of compounds known as galloylated procyanidins. The chemodiversity within this group arises from several factors:
Degree of Polymerization: Procyanidins can exist as dimers, trimers, and higher-order polymers. mdpi.com
Monomeric Units: While procyanidin B-2 is composed of (-)-epicatechin, other procyanidins can be formed from (+)-catechin or a combination of both. mdpi.com
Interflavan Linkage: The linkage between the flavan-3-ol units can vary, with the C4-C8 bond (B-type) being common, but C4-C6 linkages also occur. A-type procyanidins have an additional ether linkage. mdpi.com
Position and Number of Galloyl Groups: The number and location of the galloyl groups on the procyanidin backbone can differ, leading to a wide array of structural analogues. For example, procyanidin B-2 3'-O-gallate, with only one galloyl group, is a closely related analogue. nih.govplantaanalytica.com
This structural diversity has a significant impact on the biological properties of these compounds. monash.eduresearchgate.net For instance, the degree of galloylation has been shown to influence the antioxidant capacity of procyanidins. monash.edu
The table below presents some structural analogues of this compound.
| Compound Name | Description |
| Procyanidin B-2 | The non-galloylated dimer of (-)-epicatechin. nih.gov |
| Procyanidin B-2 3'-O-gallate | A mono-galloylated analogue with one gallic acid ester. nih.govplantaanalytica.com |
| Procyanidin B-1 | A dimer of (+)-catechin and (-)-epicatechin. |
| Procyanidin C-1 | A trimer of (-)-epicatechin. nih.gov |
| Epigallocatechin gallate (EGCG) | A monomeric flavan-3-ol with a galloyl group, abundant in green tea. clockss.orgmdpi.com |
Comparative Analysis of Esterification Patterns and Stereochemistry
The esterification of procyanidins with gallic acid is a key structural modification that significantly impacts their physicochemical and biological properties. google.comnih.gov A comparative analysis of procyanidin B-2 and its galloylated derivatives reveals a clear structure-activity relationship. Procyanidin B-2 itself is a dimer of (−)-epicatechin, a 2,3-cis-flavan-3-ol, linked by a C4-C8 bond in a β-configuration. researchgate.netmdpi.com The addition of galloyl groups at the C-3 hydroxyl positions of the upper (C3) and lower (C3') epicatechin units creates a spectrum of compounds with differing characteristics.
Research comparing procyanidin B-2 (non-galloylated), its two mono-galloylated isomers (B2-3-O-gallate and B2-3'-O-gallate), and the di-galloylated form (B2-3,3'-di-O-gallate) has shown that the degree and position of esterification are critical. nih.gov Studies on human prostate cancer cells found that while procyanidin B-2 and gallic acid alone had minimal effect, the galloylated esters exhibited significant activity. nih.gov This highlights that the esterification itself is a crucial determinant of biological function.
The stereochemistry of the procyanidin B-2 core is defined by the specific arrangement of its constituent (−)-epicatechin units. This includes the 2R,3R configuration of each epicatechin monomer and the 4β linkage between them. ontosight.ai This precise spatial arrangement is fundamental to its identity and interactions with biological targets. The galloyl groups are attached to the hydroxyl groups at the 3 and 3' positions of this stereochemically defined core. ontosight.ai
| Compound Name | Core Structure | Esterification Pattern | Key Stereochemical Features | Common Natural Source |
|---|---|---|---|---|
| Procyanidin B-2 | (−)-Epicatechin-(4β→8)-(−)-epicatechin | No galloylation | Two (−)-epicatechin units (2R,3R); 4β→8 linkage | Apple, Grape, Cinnamon researchgate.net |
| Procyanidin B-2 3-O-gallate | (−)-Epicatechin-(4β→8)-(−)-epicatechin | Mono-galloylated (upper unit) | Galloyl group at C3 position | Grape Seed Extract nih.gov |
| Procyanidin B-2 3'-O-gallate | (−)-Epicatechin-(4β→8)-(−)-epicatechin | Mono-galloylated (lower unit) | Galloyl group at C3' position | Grape Seed Extract nih.gov |
| This compound | (−)-Epicatechin-(4β→8)-(−)-epicatechin | Di-galloylated (both units) | Galloyl groups at C3 and C3' positions | Grape Seed Extract medchemexpress.comnih.gov |
Structural Variations and Their Implications for Biological Research
Structural variations, particularly the number and location of galloyl moieties, have profound implications for the biological activity of procyanidin B-2. nih.govnih.gov Research has consistently shown that the addition of gallic acid via an ester linkage enhances the biological efficacy of procyanidins, a phenomenon attributed to changes in molecular weight, redox potential, and affinity for proteins and enzymes. google.comsoulperformancenutrition.com
This compound (also referred to as B2G2) has been identified as one of the most potent constituents of grape seed extract in studies on prostate cancer. nih.govnih.gov Comparative studies have demonstrated that B2G2 is significantly more effective at inhibiting cancer cell growth and inducing apoptosis (programmed cell death) than its non-galloylated counterpart, procyanidin B-2. nih.govnih.gov
Furthermore, the specific placement of the gallate esters is also significant. Studies comparing the mono-galloylated forms have suggested that the presence of a galloyl group at the 3' position (lower unit) may contribute more to the compound's anti-cancer activity than a group at the 3 position (upper unit). nih.gov The di-galloylated form, B2G2, generally shows the strongest effects, indicating that a higher degree of galloylation enhances its potency. nih.govclockss.org This enhanced activity is linked to its ability to target key transcription factors involved in cancer cell survival and proliferation, such as NF-κB, Stat3, and AP1. nih.govnih.gov
Beyond cancer research, this compound has been shown to possess immunomodulatory properties. For instance, it can suppress the production of certain cytokines, like interleukin-17, in immune cells. researchgate.net This suggests that the specific structural feature of di-galloylation is critical for its interaction with molecular targets within the immune system. researchgate.net The presence of galloyl groups is thought to increase the compound's stability and bioavailability, allowing it to exert more sustained effects within the body. soulperformancenutrition.com These findings underscore the importance of studying specific structural variants of procyanidins to understand their full potential in biological systems.
| Structural Variation | Specific Compound | Observed Biological Implication | Reference |
|---|---|---|---|
| Non-galloylated | Procyanidin B-2 | Minimal to no activity against LNCaP prostate cancer cells. | nih.gov |
| Mono-galloylated (3' position) | Procyanidin B-2 3'-O-gallate | Showed strong anti-cancer efficacy, similar to the di-gallate form, suggesting the 3' position is critical for activity. | nih.gov |
| Di-galloylated | This compound | Identified as the most active constituent of grape seed extract against prostate cancer; induces apoptosis by targeting NF-κB, Stat3, and AP1 transcription factors. | nih.govnih.gov |
| Di-galloylated | This compound | Targets cancer stem cells in prostate cancer. | medchemexpress.com |
| Di-galloylated | This compound | Suppresses cytokine production (e.g., IL-17) in T cells, demonstrating immunomodulatory effects. | researchgate.net |
**advanced Methodologies for Isolation, Purification, and Structural Elucidation of Procyanidin B 2 3,3 Di O Gallate**
Chromatographic Techniques for High-Purity Isolation from Complex Matrices
High-purity isolation of procyanidin (B600670) B-2 3,3'-di-O-gallate is a multi-step process often involving a combination of different chromatographic techniques. The choice of method is dictated by the complexity of the starting material and the desired scale of purification.
Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the fine purification of procyanidin B-2 3,3'-di-O-gallate. The separation is typically achieved on reversed-phase columns, where the separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
A diol-modified sorbent column under hydrophilic interaction liquid chromatography (HILIC) conditions has been shown to be effective for the separation of procyanidin oligomers by their degree of polymerization. nih.gov For preparative purposes, scaling up from an analytical method is a critical step. nih.gov
Table 1: Illustrative Preparative HPLC Parameters for Procyanidin Fractionation
| Parameter | Value/Description |
|---|---|
| Stationary Phase | Diol-modified silica (B1680970) gel |
| Mobile Phase A | Aqueous acidic solution (e.g., 0.1% formic acid in water) |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient from a low to a high percentage of Mobile Phase B is employed to elute compounds based on their increasing hydrophobicity and degree of polymerization. |
| Flow Rate | Typically in the range of several mL/min for preparative columns. |
| Column Temperature | Maintained at a constant temperature (e.g., 35-50°C) to ensure reproducibility. nih.govchemicalbook.com |
| Detection | UV detection at 280 nm is commonly used for procyanidins. |
High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) are liquid-liquid partition chromatography techniques that offer significant advantages for the preparative scale isolation of procyanidins. researchgate.netnih.govresearchgate.netglobalresearchonline.net These methods avoid the use of solid stationary phases, thereby eliminating irreversible adsorption of the sample and allowing for high sample loading and recovery.
The separation is based on the partitioning of the solutes between two immiscible liquid phases. The choice of the two-phase solvent system is critical for a successful separation. For the fractionation of procyanidin gallates, various solvent systems have been explored.
Table 2: Exemplary HSCCC Solvent Systems for Procyanidin Separation
| Solvent System (v/v/v) | Application |
|---|---|
| n-hexane/ethyl acetate (B1210297)/methanol (B129727)/water (1:5:1:5) | Fractionation of proanthocyanidin (B93508) extracts from tea leaves. researchgate.net |
| ethyl acetate/2-propanol/water (40:1:40) | Separation of dimeric to tetrameric procyanidins from grape seed. researchgate.netnih.gov |
| ethyl acetate/1-butanol/water (14:1:15) | Fractionation of grape seed procyanidins. researchgate.netnih.gov |
Solid-Phase Extraction (SPE) is a valuable technique primarily used for the preliminary cleanup and fractionation of crude extracts before further purification by HPLC or CCC. researchgate.netnih.gov It allows for the removal of interfering substances and the enrichment of the target procyanidin fraction.
For the purification of oligomeric procyanidins, adsorbent resins such as Amberlite XAD7HP or polyamide are commonly employed. researchgate.netnih.govcsic.es The process typically involves the following steps:
Conditioning: The SPE cartridge is conditioned with an organic solvent followed by water.
Loading: The crude extract is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent to remove highly polar impurities.
Elution: The procyanidin fraction is eluted with a stronger organic solvent, such as ethanol (B145695) or acetone (B3395972). csic.es
This initial fractionation simplifies the subsequent high-resolution purification steps.
Spectroscopic and Spectrometric Approaches for Definitive Structural Characterization
Once this compound is isolated in high purity, a combination of spectroscopic and spectrometric techniques is employed for its unambiguous structural characterization. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of complex natural products like this compound. A suite of 1D and 2D NMR experiments is necessary to assign all the proton (¹H) and carbon (¹³C) signals and to establish the connectivity between them.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and chemical environment of the protons, while the ¹³C NMR spectrum reveals the number of carbon atoms. The chemical shifts and coupling constants in the ¹H NMR spectrum are indicative of the stereochemistry of the flavan-3-ol (B1228485) units.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds. It is crucial for identifying the spin systems within the epicatechin and gallate moieties. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). It is essential for assigning the carbon signals based on the already assigned proton signals. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). It is particularly important for identifying the linkage between the two epicatechin units (the C4-C8 bond) and the position of the gallate esters on the C3 hydroxyl groups. sdsu.edu
The complete assignment of the ¹H and ¹³C NMR spectra, aided by these 2D experiments, provides conclusive evidence for the structure of this compound.
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound, which for this compound is C₄₄H₃₄O₂₀. lcms.cz
Fragmentation Analysis (MS/MS or MSⁿ): Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The fragmentation of procyanidins typically occurs through several key pathways:
Retro-Diels-Alder (RDA) fission: This involves the cleavage of the heterocyclic C-ring of the flavan-3-ol units.
Quinone methide (QM) cleavage: This results in the cleavage of the interflavan bond, providing information about the constituent monomeric units.
Loss of the galloyl moiety: The presence of gallate esters is confirmed by the neutral loss of 152 Da (galloyl group) or 170 Da (gallic acid).
The detailed analysis of the fragmentation pattern of this compound allows for the confirmation of the epicatechin backbone, the C4-C8 linkage, and the presence and location of the two gallate ester groups. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Research has established a clear correlation between the CD spectrum of procyanidin dimers and their absolute stereochemistry. rsc.org A key feature in the CD spectra of procyanidins is a strong couplet observed at short wavelengths, typically between 200 and 220 nm. rsc.org The sign of this couplet is directly related to the absolute stereochemistry at the C-4 position of the upper flavan-3-ol unit, which forms the interflavan bond.
| Procyanidin Type | C-4 Stereochemistry | Observed CD Feature (200-220 nm) | Reference |
|---|---|---|---|
| Procyanidin B-2 | 4R | Strong Positive Couplet | |
| Procyanidin B-1 | 4R | Strong Positive Couplet | |
| Procyanidin B-4 | 4S | Negative Couplet | |
| Procyanidin B-3 | 4S | Negative Couplet |
UV-Vis Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is a fundamental technique for analyzing and quantifying procyanidins, including this compound, by examining the electronic transitions within their chromophores. ste-mart.com The characteristic UV spectrum of procyanidins is primarily dictated by the phenolic A- and B-rings of the flavan-3-ol units, which act as benzoyl chromophores.
| Compound Class / Specific Compound | Typical λmax (Band II) | Reference |
|---|---|---|
| Flavanols and Proanthocyanidins (B150500) | ~278 nm | nih.gov |
| Hydrolyzable Tannins (Galloyl derivatives) | ~274 nm | nih.gov |
| Procyanidin A2 | ~275 nm (and 230 nm) | researchgate.net |
Purity Assessment and Establishment of Reference Standards
The accurate biological and chemical characterization of this compound necessitates the use of highly purified material and certified reference standards. The establishment of these standards involves rigorous purity assessment using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC), often coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), is the primary method for assessing the purity of procyanidin standards. nih.govnsf.gov This technique allows for the separation of the target compound from other procyanidin oligomers, isomers, and related polyphenols that may be present in the initial extract. Purity is determined by calculating the peak area percentage of the compound of interest in the chromatogram, typically monitored at the UV maximum around 280 nm.
The establishment of a reference standard requires comprehensive characterization to confirm its identity and purity. This involves a suite of analytical methods beyond HPLC, including Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation and confirmation of linkage positions and stereochemistry. nih.govnsf.gov
Reference standards for procyanidin B-2 and its galloylated derivatives are commercially available from specialized suppliers. These standards are sold with a certificate of analysis that specifies the purity, often 95% or higher, as determined by methods like HPLC. plantaanalytica.commade-in-china.com These commercially available standards are crucial for quantitative analysis in research and quality control settings.
| Compound Name | Typical Purity Offered | Supplier Example | Reference |
|---|---|---|---|
| Procyanidin B2-3"-O-gallate | 95%+ | Planta Analytica, Inc. | plantaanalytica.com |
| Procyanidin B2 3''-O-Gallate | 99% | Hangzhou Dingyan Chem Co., Ltd. | made-in-china.com |
| Procyanidin B2 (Standard) | ≥98% | MedChemExpress | medchemexpress.com |
| Procyanidin B2 3,3'-di-O-gallate | Not specified, sold as analytical constituent | MedChemExpress | medchemexpress.com |
Compound Index
| Compound Name |
|---|
| (+)-Catechin |
| (-)-Epicatechin (B1671481) |
| Gallic acid |
| Procyanidin A-2 |
| Procyanidin B-1 |
| Procyanidin B-2 |
| This compound |
| Procyanidin B-3 |
| Procyanidin B-4 |
| Procyanidin B2-3'-O-gallate |
**molecular and Cellular Biological Activities of Procyanidin B 2 3,3 Di O Gallate Preclinical *in Vitro* and Animal Models **
Modulation of Cellular Proliferation and Apoptosis Pathways
B2G2 has been shown to influence the fundamental cellular processes of proliferation and apoptosis, which are critical in the context of cancer biology. Studies have highlighted its ability to halt the cell cycle, induce programmed cell death, and reduce the viability and colony-forming ability of cancer cells. nih.govnih.gov
B2G2 has been observed to induce cell cycle arrest, particularly at the G1 checkpoint, in various cancer cell models. nih.govresearchgate.net In human umbilical vein endothelial cells (HUVECs), B2G2 treatment leads to a G1 phase arrest. researchgate.net This is achieved by modulating key proteins in the cyclin-CDK axis. Specifically, B2G2 down-regulates the expression of cyclin D1 and cyclin A, as well as cyclin-dependent kinases (CDKs) such as Cdk2 and Cdc2. researchgate.net Concurrently, it up-regulates the expression of CDK inhibitors, including p21 and p27, which act as brakes on cell cycle progression. researchgate.net This targeted disruption of the cell cycle machinery effectively halts cellular proliferation.
Table 1: Effect of Procyanidin (B600670) B-2 3,3'-di-O-gallate on Cell Cycle Regulatory Proteins in HUVECs
| Protein | Effect of B2G2 Treatment | Function |
| Cyclin D1 | Down-regulation | Promotes G1/S phase transition |
| Cyclin A | Down-regulation | Active in S and G2 phases |
| Cdk2 | Down-regulation | Key for G1/S transition and S phase progression |
| Cdc2 | Down-regulation | Regulates G2/M transition |
| p21 | Up-regulation | CDK inhibitor, induces cell cycle arrest |
| p27 | Up-regulation | CDK inhibitor, controls G1 progression |
A key area of research has been the ability of B2G2 to induce apoptosis, or programmed cell death, in cancer cells. In various human prostate cancer cell lines, B2G2 treatment leads to an increase in apoptotic cell death. nih.govnih.gov A hallmark of apoptosis is the cleavage and activation of caspases, a family of protease enzymes. While direct measurement of specific caspase activation by B2G2 is a subject of ongoing research, a critical downstream event, the cleavage of poly (ADP-ribose) polymerase (PARP), has been consistently observed. nih.gov PARP cleavage is a definitive indicator of apoptosis, and its increased levels following B2G2 treatment confirm the induction of this pathway. nih.gov
Furthermore, B2G2 has been shown to modulate the expression of proteins involved in the apoptotic cascade. In HUVECs, B2G2 treatment increased the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2 and the inhibitor of apoptosis protein, survivin. researchgate.net Similarly, in prostate cancer cells, B2G2 decreased survivin expression. nih.gov
B2G2 has demonstrated significant effects on the viability and clonogenic potential of various cancer cell lines. Clonogenicity, the ability of a single cell to grow into a colony, is a measure of self-renewal and tumorigenic potential. Studies have shown that both naturally isolated and synthetic B2G2 can inhibit cell growth and decrease the clonogenicity of several human prostate cancer cell lines, including LNCaP, C4-2B, PC3, and 22Rv1. nih.govnih.govaacrjournals.org
The compound's impact on cell viability has been observed across different prostate cancer cell types. Androgen-dependent (LNCaP), androgen-responsive (C4-2B, 22Rv1), and androgen-independent (PC3, DU145) prostate cancer cells have all shown reduced viability and growth upon treatment with B2G2. aacrjournals.orgnih.gov Additionally, B2G2 has been found to inhibit the growth of human umbilical vein endothelial cells (HUVECs) and human prostate microvascular endothelial cells (HPMECs), suggesting a potential role in targeting the tumor microenvironment. researchgate.net
Table 2: Effect of Procyanidin B-2 3,3'-di-O-gallate on Viability and Clonogenicity in Various Cell Lines
| Cell Line | Cell Type | Effect of B2G2 |
| LNCaP | Human Prostate Cancer (Androgen-dependent) | Decreased viability and clonogenicity. nih.govaacrjournals.org |
| C4-2B | Human Prostate Cancer (Androgen-responsive) | Decreased viability and clonogenicity. nih.govaacrjournals.org |
| 22Rv1 | Human Prostate Cancer (Androgen-responsive) | Decreased viability and clonogenicity. nih.govaacrjournals.org |
| PC3 | Human Prostate Cancer (Androgen-independent) | Decreased viability and clonogenicity. nih.gov |
| DU145 | Human Prostate Cancer (Androgen-independent) | Decreased viability. nih.gov |
| HUVEC | Human Umbilical Vein Endothelial Cells | Inhibited growth and induced death. researchgate.net |
| HPMEC | Human Prostate Microvascular Endothelial Cells | Inhibited growth and induced death. researchgate.net |
Recent research has explored the effect of B2G2 on cancer stem cells (CSCs), a subpopulation of cells within a tumor that are thought to drive tumor initiation and recurrence. In the context of prostate cancer, CSCs can be identified by specific surface markers (CD44+/α2β1high). nih.gov Studies have shown that B2G2 has the potential to target these prostate CSCs. nih.govaacrjournals.orgmedchemexpress.com
Specifically, B2G2 has been observed to inhibit the self-renewal capacity of prostate CSCs, as measured by their ability to form "prostaspheres" in vitro. nih.govaacrjournals.org A single treatment with B2G2 was sufficient to significantly reduce both the number and size of these prostaspheres. aacrjournals.org In contrast, cancer stem cells isolated from PC3 and DU145 cell lines showed more resistance to procyanidins in these assays compared to other prostate cancer cell lines. aacrjournals.org Mechanistically, B2G2 is suggested to interfere with the Notch1 signaling pathway, which is crucial for CSC maintenance and expansion. aacrjournals.orgmedchemexpress.com The compound was found to suppress both the baseline and ligand-induced levels of activated Notch1. aacrjournals.orgmedchemexpress.com
Enzyme Inhibition and Activation Kinetics
B2G2 exerts some of its biological effects through the direct modulation of enzyme activity. This includes both the inhibition of enzymes that support cancer cell metabolism and survival, and the activation of others that can lead to cell death.
While direct studies on B2G2's effect on glycosidases are limited, research on procyanidin extracts suggests a potential for such activity. Procyanidin extracts from other natural sources have been shown to inhibit carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase, with efficacy increasing with the presence of galloyl groups.
More specifically, B2G2 has been shown to directly impact cellular energy metabolism by inhibiting key enzymes. In prostate cancer cells, B2G2 treatment leads to the inhibition of the mitochondrial electron transport chain complex III activity. nih.gov This inhibition results in increased mitochondrial superoxide (B77818) generation and a decrease in ATP production. nih.gov Furthermore, B2G2 has been found to inhibit the activity of MAP kinase phosphatases (MKPs), specifically MKP3. nih.govnih.gov This inhibition leads to the sustained activation of the ERK1/2 signaling pathway, which, under conditions of high oxidative stress, contributes to cell death. nih.govnih.gov In addition to inhibition, B2G2 can also activate certain enzymes. For instance, it has been shown to activate AMP-activated protein kinase α (AMPKα), a key sensor of cellular energy status, which can trigger cell death pathways when cellular ATP levels are low. nih.gov
Serine Protease and Lipase Activity Regulation
This compound has been shown to modulate the activity of certain digestive enzymes. Research indicates that this gallotannin, found in sources like the leaves of the dogwood tree, exerts dose-dependent effects on the activity of serine proteases. biosynth.com It has been studied using butanol as a model for pancreatic lipase, suggesting a potential role in regulating fat digestion. biosynth.com
DNA Methyltransferase (DNMT) Inhibition and Epigenetic Modulation
This compound has emerged as a significant modulator of epigenetic mechanisms, particularly through its inhibition of DNA methyltransferases (DNMTs). nih.gov DNMTs are crucial enzymes in cancer reprogramming, and their inhibition is a key strategy in epigenetic therapy. nih.govmdpi.com
A screening of 32 analogues of epigallocatechin-3-gallate (EGCG) identified this compound as a potent DNMT inhibitor. nih.gov Further in vitro analysis demonstrated its ability to attenuate DNMT activity with an IC50 of 6.88 ± 0.647 μM. nih.gov This inhibition leads to the enhanced expression of DNMT target genes that are often silenced in cancer, such as E-cadherin, Maspin, and BRCA1. nih.gov The compound is suggested to exert its effects by targeting and combining with DNMTs, leading to the hypomethylation and reactivation of tumor suppressor genes like PTEN in gastric cancer models. fujita-hu.ac.jp This positions this compound as a promising agent for preclinical investigation in cancer therapy due to its epigenetic regulatory capabilities. nih.govfujita-hu.ac.jp
Table 1: Effect of this compound on DNMT Activity and Gene Expression
| Parameter | Finding | Cell/System | Reference |
|---|---|---|---|
| DNMT Inhibition (IC50) | 6.88 ± 0.647 μM | In vitro assay | nih.gov |
| Target Gene Reactivation | Enhanced expression of E-cadherin, Maspin, BRCA1 | Triple-negative breast cancer cells | nih.gov |
| PTEN Reactivation | Hypomethylation and reactivated expression | Gastric cancer cells | fujita-hu.ac.jp |
MAP Kinase Phosphatase (MKP) Activity Inhibition
This compound has been identified as an inhibitor of MAP kinase phosphatase (MKP) activity. nih.gov This inhibition is a key mechanism behind its observed effects in certain cancer cells. Specifically, in human prostate cancer cells (LNCaP and 22Rv1), treatment with this compound, also referred to as B2G2, leads to cell death. nih.gov This outcome is mediated by an increase in reactive oxygen species (ROS) and a sustained activation of ERK1/2. The sustained ERK1/2 activation is a direct consequence of B2G2's inhibition of MKP activity. nih.gov Overexpression of MKP3 in these cells was shown to provide significant protection against the cell death induced by B2G2, confirming the critical role of MKP inhibition in its mechanism of action. nih.gov
Regulation of Cellular Signaling Cascades and Transcription Factors
Nuclear Factor-κB (NF-κB) and Activator Protein 1 (AP1) Pathway Modulation
This compound has demonstrated significant modulatory effects on the NF-κB and AP1 signaling pathways, which are crucial in cell survival, proliferation, and apoptosis. nih.govnih.gov In studies using various human prostate cancer cell lines (PC3, 22Rv1, and C4-2B), this compound, referred to as B2G2, was found to strongly inhibit the transcriptional activity of both NF-κB and AP1. nih.govnih.gov This inhibition was observed irrespective of the androgen receptor status of the cells. nih.gov The suppression of these transcription factors contributes to the pro-apoptotic effects of B2G2, as it also led to a decrease in the expression of survivin, a protein regulated by NF-κB, AP1, and Stat3. nih.govnih.gov
STAT3 Pathway Inhibition and Nuclear Translocation
The STAT3 signaling pathway is another critical target of this compound. Research has shown that it effectively inhibits the activation and nuclear translocation of STAT3. nih.govnih.gov In human prostate cancer cell lines PC3, 22Rv1, and C4-2B, treatment with this compound strongly inhibited the nuclear translocation of STAT3tyr705. nih.gov This inhibitory effect was observed at concentrations of 50 and 100 μM after 48 and 72 hours of treatment in PC3 cells, with similar effects in the other cell lines. nih.gov The inhibition of STAT3, along with NF-κB and AP1, is a key part of the compound's mechanism for inducing apoptosis in cancer cells. nih.govnih.gov
MAPK (ERK, p38) Pathway Activation
This compound influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the ERK and p38 pathways. In human prostate cancer cells, treatment with this compound leads to a reactive oxygen species-induced sustained activation of ERK1/2. nih.gov This sustained activation is a critical mediator of the compound's cell-death-inducing effects and is linked to the inhibition of MAP kinase phosphatase (MKP) activity. nih.gov
While direct studies on the effect of this compound on the p38 pathway are less specific, research on the related compound, procyanidin B2, has shown it can activate both ERK and p38 MAPK pathways. nih.gov This activation was linked to the upregulation of protective enzymes in human colonic cells. nih.gov The activation of ERK and p38 are generally responsive to various extracellular stimuli, including growth factors and stress signals, and play a central role in cellular processes. nih.gov
Table 2: Summary of this compound's Effects on Cellular Signaling
| Pathway/Transcription Factor | Effect | Cell Type/Model | Reference |
|---|---|---|---|
| Serine Protease | Dose-dependent activity modulation | In vitro model | biosynth.com |
| DNMT | Inhibition | In vitro, breast cancer cells | nih.gov |
| MAP Kinase Phosphatase (MKP) | Inhibition | Human prostate cancer cells | nih.gov |
| NF-κB | Inhibition of transcriptional activity | Human prostate cancer cells | nih.govnih.gov |
| AP1 | Inhibition of transcriptional activity | Human prostate cancer cells | nih.govnih.gov |
| STAT3 | Inhibition of nuclear translocation | Human prostate cancer cells | nih.govnih.gov |
| MAPK (ERK1/2) | Sustained activation | Human prostate cancer cells | nih.gov |
Nrf2 Translocation and Antioxidant Response Element (ARE) Activation
Current preclinical research available through the conducted searches does not provide direct evidence for the activity of this compound on the nuclear factor erythroid 2-related factor 2 (Nrf2) and the subsequent activation of the antioxidant response element (ARE).
However, studies on the related, non-gallated compound, procyanidin B2, have shown significant interaction with this pathway. In bovine mammary epithelial cells subjected to heat stress, procyanidin B2 was found to activate the Nrf2 signaling pathway. mdpi.comnih.gov This activation included the translocation of Nrf2 to the nucleus and the upregulation of downstream antioxidant genes such as heme oxygenase-1 (HO-1) and thioredoxin reductase-1 (Txnrd1). mdpi.comnih.gov Silencing Nrf2 with siRNA abolished these protective effects, confirming the pathway's importance for the observed antioxidant and cytoprotective outcomes of procyanidin B2. mdpi.com While these findings for procyanidin B2 are notable, further research is required to determine if this compound exerts its antioxidant effects through a similar Nrf2-dependent mechanism.
Notch Signaling Pathway Intervention
This compound has been identified as a potent inhibitor of the Notch signaling pathway, particularly in the context of prostate cancer stem cells (CSCs). aacrjournals.orgmedchemexpress.com CSCs are a sub-population of tumor cells believed to drive cancer initiation and resistance to therapy, and their self-renewal capacity is often regulated by pathways like Notch. aacrjournals.org
In preclinical models using prostate cancer cell lines, this compound was shown to be more effective than the broader grape seed extract at targeting CSCs. aacrjournals.org Its mechanism involves the strong suppression of the Notch1 signaling pathway. aacrjournals.orgmedchemexpress.com This intervention disrupts the self-renewal capacity of prostate CSCs, as measured by a significant reduction in the number and size of prostaspheres (spheroids) formed in vitro. aacrjournals.org The compound effectively targets both the general population of cancer cells and the specific CSC sub-population, indicating a dual mechanism of action. medchemexpress.com By interfering with Notch1 signaling, this compound helps to control the expansion of the CSC pool, which is a critical event in cancer progression. aacrjournals.org
| Cellular Model | Key Pathway Targeted | Observed Effect | Reference |
| Prostate Cancer Stem Cells (CSCs) | Notch1 Signaling | Strong suppression of constitutive and ligand-induced Notch1 activation. | aacrjournals.orgmedchemexpress.com |
| Prostate Cancer Cell Lines | CSC Self-Renewal | Significant reduction in the number and size of prostaspheres. | aacrjournals.org |
VEGFR2 and Integrin Signaling Pathway Targeting
A significant anti-angiogenic mechanism of this compound involves the dual targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and integrin signaling pathways in endothelial cells. wakehealth.edu Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been shown to inhibit several key attributes of angiogenesis in human umbilical vein endothelial cells (HUVECs) and human prostate microvascular endothelial cells (HPMECs).
Mechanistic studies revealed that this compound inhibits the activation of VEGFR2 and its downstream signaling components, including the PI3K/Akt pathway. wakehealth.edu Concurrently, it disrupts the integrin signaling pathway, which is crucial for endothelial cell adhesion, migration, and survival. This combined inhibition leads to a G1 phase arrest in the cell cycle and induction of apoptosis in endothelial cells. wakehealth.edu
| Pathway Component | Effect of this compound | Cellular Consequence | Reference |
| VEGFR2 Signaling | Inhibition of VEGFR2 activation | Inhibition of endothelial cell survival, proliferation, and tube formation. | wakehealth.edu |
| Inhibition of PI3K/Akt pathway | |||
| Integrin Signaling | Inhibition of FAK and Src kinase phosphorylation | Interference with focal adhesion assembly, leading to reduced cell motility and invasion. | wakehealth.edu |
| Down-regulation of Vinculin and α-Actinin |
Inflammasome (e.g., NLRP3) Activation Inhibition
There is no direct evidence from the available search results indicating that this compound inhibits the activation of the NLRP3 inflammasome.
However, research on the related compound procyanidin B2 shows that it can significantly suppress the activation of the NLRP3 inflammasome in human umbilical vein endothelial cells and THP-1 macrophages. This inhibition prevents the subsequent activation of caspase-1 and the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in response to stimuli like lipopolysaccharides (LPS).
While a direct link to NLRP3 is not established for this compound, it does exhibit other immunomodulatory activities. In murine models of experimental autoimmune encephalomyelitis, oral administration of the compound was shown to ameliorate disease symptoms by exerting immunosuppressive effects on CD4+ T cells. nih.gov It inhibits the excessive activation of T cells and the production of cytokines, a mechanism linked to the regulation of glycolysis in these immune cells. nih.govnih.gov Furthermore, it has been shown to suppress Toll-like receptor 7 (TLR7) signaling in dendritic cells, which also plays a role in innate immune responses and inflammation.
Antioxidant Mechanisms and Oxidative Stress Modulation
Direct Radical Scavenging Properties (e.g., DPPH, ABTS, ORAC)
This compound is recognized for its potent antioxidant properties. Studies have confirmed its efficacy in scavenging free radicals, a key mechanism of its neuroprotective and other biological effects.
While the compound has demonstrated strong antioxidant efficacy, specific quantitative values from standardized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or Oxygen Radical Absorbance Capacity (ORAC) assays are not detailed in the provided search results. These assays are commonly used to measure the direct radical-scavenging ability of compounds, often reported as an IC50 value (the concentration required to scavenge 50% of the radicals) or Trolox Equivalents (TE). nih.govresearchgate.net The antioxidant capacity of procyanidins is generally attributed to their polyphenolic structure, which can donate hydrogen atoms to neutralize free radicals. nih.gov
Modulation of Endogenous Antioxidant Systems and Reactive Oxygen Species (ROS) Generation
Beyond direct scavenging, this compound modulates cellular oxidative stress by preventing the accumulation of intracellular reactive oxygen species (ROS). In a preclinical model using murine hippocampal HT22 cells, the compound demonstrated significant neuroprotective effects against glutamate-induced toxicity. This protection was directly linked to its ability to block the glutamate-mediated increase in intracellular ROS accumulation.
Attenuation of Lipid Peroxidation and Cellular Damage
In the context of cancer cell research, this compound has been shown to induce cell death in human prostate cancer cells by increasing the generation of reactive oxygen species (ROS). nih.gov This elevation in oxidative stress is a key mechanism of its action. Specifically, treatment with this compound leads to a decrease in the activity of the mitochondrial electron transport chain complex III. nih.gov This inhibition results in enhanced production of mitochondrial superoxide and a reduction in ATP generation, ultimately contributing to cellular damage and death in cancer cells. nih.gov
Immunomodulatory Effects in Preclinical Models
This compound (also referred to as PCB2DG) demonstrates notable immunomodulatory properties in preclinical studies. It has been identified as an anti-inflammatory agent, particularly in the context of T-cell mediated immune responses. researchgate.netnih.govresearchgate.net Its effects are linked to the suppression of excessive T-cell activation and the subsequent reduction of pro-inflammatory cytokine production. researchgate.netresearchgate.net
Cytokine and Chemokine Expression Regulation (e.g., IFN-γ, TNF-α, IL-17)
Studies have shown that this compound significantly inhibits the production of key pro-inflammatory cytokines. nih.govresearchgate.net In murine splenocytes stimulated with anti-CD3 monoclonal antibody, this compound, particularly the 3,3″-di-O-gallate form, effectively suppressed the production of interferon-gamma (IFN-γ), interleukin-12p40 (IL-12p40), and interleukin-17 (IL-17). nih.gov Notably, it did not suppress the production of the anti-inflammatory cytokine IL-10. nih.gov
In an experimental autoimmune encephalomyelitis (EAE) mouse model, a classic animal model for multiple sclerosis, oral administration of this compound led to a significant improvement in clinical symptoms. researchgate.netnih.gov This improvement was associated with the suppression of T-cell-mediated cytokines such as IFN-γ, tumor necrosis factor-alpha (TNF-α), and IL-17. researchgate.netnih.gov Further investigation revealed that the compound inhibits IFN-γ and IL-17 production by down-regulating the expression of the transcription factors T-bet and RORγt, respectively. nih.gov
Lymphocyte Activation and Differentiation Modulation (e.g., CD4+ T cells)
This compound has been shown to inhibit the proliferation and activation of T cells in murine splenocytes. nih.gov The excessive activation of CD4+ T cells is a major contributor to immune-mediated diseases due to increased cytokine production. researchgate.netnih.gov This compound has been found to specifically target and suppress the excessive activation of these cells. researchgate.netresearchgate.net Intracellular staining has confirmed that the expression of IFN-γ and IL-17 in both CD4+ and CD8+ T cells is markedly decreased by this compound. nih.gov The immunosuppressive effects are linked to the regulation of glycolysis, a key metabolic pathway for T cell activation. researchgate.net
Glutamine Influx Regulation via ASCT2 Interaction
A key mechanism underlying the immunomodulatory effects of this compound involves the regulation of glutamine metabolism in CD4+ T cells. researchgate.netnih.gov Glutamine is crucial for T cell activation and the production of IFN-γ. researchgate.netnih.gov Research has demonstrated that treatment with this compound reduces intracellular glutamine levels in CD4+ T cells. researchgate.netnih.gov This reduction in glutamine accumulation subsequently inhibits IFN-γ production. researchgate.netnih.gov
Further analysis has revealed that this compound directly interacts with and binds to the alanine-serine-cysteine transporter 2 (ASCT2), a major glutamine transporter in CD4+ T cells. researchgate.netnih.govx-mol.com This binding inhibits the influx of glutamine into the cells without altering the mRNA and protein expression levels of ASCT2 itself. researchgate.netnih.gov This direct interaction with ASCT2 represents a novel mechanism for the immunomodulatory activity of this dietary polyphenol. researchgate.netnih.gov
Antimicrobial and Antiviral Activities
This compound has demonstrated significant antiviral properties in preclinical in vitro studies. Its activity has been observed against a range of human viruses.
Inhibition of Viral Replication and Entry Mechanisms (e.g., HCV, HSV-1, Influenza A)
Research has shown that procyanidins can inhibit the replication of various enveloped and non-enveloped DNA and RNA viruses. nih.gov The mechanism often involves interaction with viral surface proteins that are essential for attachment and entry into host cells. nih.gov
Specifically, a dimeric proanthocyanidin (B93508), epicatechin-3-O-gallate-(4b→8)-epicatechin-3′-O-gallate (procyanidin B2-di-gallate), was identified as a primary antiviral compound against Influenza A viruses (IAV) H1N1. nih.gov This compound was shown to physically interact with the viral envelope hemagglutinin (HA) glycoprotein. nih.gov
Another study on prodelphinidin B-2 3,3'-di-O-gallate, a structurally related compound, demonstrated significant activity against herpes simplex virus type 2 (HSV-2). nih.gov Its mechanisms of action were multifaceted, including the inhibition of HSV-2 attachment to host cells, interference with viral penetration, and effects on the late stages of the viral infection cycle. nih.gov
Antibacterial Effects and Biofilm Formation Inhibition
The antibacterial activities of this compound, specifically its role in inhibiting bacterial adhesion and virulence factors, have been investigated in the context of periodontal pathogens. In a study examining various flavan-3-ols and proanthocyanidins (B150500) from Rumex acetosa L., procyanidin B2-di-gallate was identified as a key compound responsible for anti-adhesive effects against Porphyromonas gingivalis. nih.gov
Galloylated flavan-3-ols and proanthocyanidins, with procyanidin B2-di-gallate being a lead compound, were shown to reduce the adhesion of P. gingivalis to human oral epithelial (KB) cells in a dose-dependent manner, achieving approximately 90% inhibition. nih.gov In contrast, the non-galloylated counterparts were found to be inactive, highlighting the importance of the galloyl moieties for this biological activity. Furthermore, the extract containing procyanidin B2-di-gallate demonstrated a strong interaction with Arg-gingipain, a critical virulence factor of P. gingivalis, while showing minimal interaction with Lys-gingipain. nih.gov This suggests a specific mechanism of action related to the inhibition of key bacterial enzymes.
Table 1: Antibacterial and Anti-adhesive Effects of this compound
| Bacterial Strain | Model System | Observed Effect | Key Findings | Reference |
|---|---|---|---|---|
| Porphyromonas gingivalis | Human Oral Epithelial (KB) Cells | Anti-adhesion | Reduced bacterial adhesion to cells by approximately 90%. Identified as a lead anti-adhesive compound among tested proanthocyanidins. | nih.gov |
| Porphyromonas gingivalis | In Vitro Enzyme Assay | Virulence Factor Inhibition | Strongly interacted with and inhibited the bacterial virulence factor Arg-gingipain. | nih.gov |
Neuroprotective Effects in Cellular and Animal Models
This compound has demonstrated significant neuroprotective properties in both cellular and animal models, suggesting its potential to counteract neuronal damage induced by various stressors.
In preclinical studies, this compound, isolated from Reynoutria elliptica seeds, has shown a potent ability to protect neuronal cells from glutamate-induced damage. nih.gov Glutamate is a major excitatory neurotransmitter, and its excess can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.
Research using the murine hippocampal HT22 cell line, a common model for studying glutamate-induced oxidative stress, revealed that this compound effectively prevents cell death. nih.gov The underlying mechanism of this protection involves the compound's strong antioxidant capacity. It significantly blocks the accumulation of intracellular reactive oxygen species (ROS) that is typically triggered by high levels of glutamate. nih.gov Furthermore, it was observed to inhibit the glutamate-induced phosphorylation of key signaling proteins in the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.gov The dysregulation of these pathways is a known contributor to apoptotic cell death.
Table 2: Neuroprotective Effects of this compound Against Glutamate-Induced Excitotoxicity
| Model System | Inducing Agent | Key Protective Mechanisms | Reference |
|---|---|---|---|
| Murine Hippocampal HT22 Cells | Glutamate | Inhibition of intracellular Reactive Oxygen Species (ROS) accumulation. | nih.gov |
| Murine Hippocampal HT22 Cells | Glutamate | Inhibition of phosphorylation of MAPKs (ERK, p38, JNK). | nih.gov |
The neuroprotective effects of this compound extend to in vivo animal models. Studies using zebrafish, a well-established model for neurological research, have shown that this compound can mitigate neuronal damage and associated motor deficits. nih.gov
In a zebrafish model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), treatment with grape seed-derived procyanidins, including procyanidin B2-3-O-gallate, led to a decrease in damaged dopaminergic neurons and an improvement in motor function. nih.gov The protective effects observed in this model were linked to the compound's ability to reduce oxidative stress. Specifically, treatment decreased the levels of reactive oxygen species (ROS) and malondialdehyde (a marker of lipid peroxidation) while increasing the activity of crucial antioxidant enzymes such as glutathione (B108866) peroxidase, catalase, and superoxide dismutase. nih.gov These findings indicate that this compound can protect neurons and preserve motor function in a live animal model of neurodegeneration. nih.gov
Table 3: Neuroprotective Effects of this compound in a Zebrafish Model
| Animal Model | Neurotoxin | Observed Protective Effects | Biochemical Changes | Reference |
|---|---|---|---|---|
| Zebrafish (AB strain) | MPTP | Decreased damage to dopaminergic neurons. | Reduced levels of ROS and malondialdehyde. | nih.gov |
| Zebrafish (AB strain) | MPTP | Attenuated motor impairment. | Increased activity of glutathione peroxidase, catalase, and superoxide dismutase. | nih.gov |
**metabolism, Biotransformation, and Bioavailability Studies Preclinical *in Vitro* and Animal Models **
Major Metabolic Pathways and Metabolite Identification
Studies suggest that procyanidin (B600670) B-2 3,3'-di-O-gallate is surprisingly resistant to extensive metabolic breakdown by host enzymes, a characteristic that distinguishes it from many other dietary flavonoids. nih.govnih.gov
While Phase I metabolism is a common pathway for many polyphenols, evidence for significant Phase I reactions involving procyanidin B-2 3,3'-di-O-gallate is limited. In vitro studies and plasma analysis from mice given B2G2 orally did not identify significant levels of Phase I metabolites. nih.govnih.gov
In contrast, studies on the parent compound, procyanidin B2, provide a potential model for the types of metabolites that could be formed, even if in small quantities. After oral administration of procyanidin B2 to mice, a number of metabolites were detected, including some products of Phase I reactions. frontiersin.orgresearchgate.net These included hydroxylated and hydrogenated metabolites, suggesting that the core structure can be modified by these pathways. frontiersin.orgresearchgate.net However, the addition of the two gallate groups in B2G2 appears to sterically hinder or otherwise prevent these enzymatic reactions, leading to minimal Phase I metabolism. nih.gov
Table 1: Identified Phase I Metabolites of Procyanidin B2 in Animal Models
| Metabolite Type | Number Identified | Reference |
|---|---|---|
| Hydroxylation Metabolites | 2 | frontiersin.orgresearchgate.net |
| Hydrogenation Metabolites | 1 | frontiersin.orgresearchgate.net |
| Hydration Metabolites | 5 | frontiersin.orgresearchgate.net |
This table describes metabolites of the parent compound procyanidin B2, as direct Phase I metabolites of this compound have not been significantly detected.
Phase II reactions are conjugative pathways that typically increase the water solubility of xenobiotics to facilitate their excretion. uomus.edu.iq For many simple flavan-3-ols like epicatechin (EC) and epicatechin-3-O-gallate (ECG), this is a major metabolic route. nih.govnih.gov However, this compound largely resists this type of metabolism.
In vitro experiments using mouse liver microsomes and cytosol, which contain the enzymes for glucuronidation, sulfation, and methylation, showed that B2G2 and its parent dimer procyanidin B2 were metabolized to a much lesser extent than the monomers EC and ECG. nih.govnih.gov While small amounts of glucuronide and methyl ether conjugates of B2G2 were formed in vitro, these were considered minor processes. nih.govnih.gov Furthermore, when B2G2 was administered orally to mice, no significant conjugated metabolites were detected in the plasma. nih.govnih.govsigmaaldrich.com This resistance to Phase II metabolism is a key finding, suggesting that the bioavailability of B2G2 is not limited by these pathways in the same way as its monomeric counterparts. nih.gov
For comparison, studies on procyanidin B2 show that it can be metabolized, albeit less efficiently than monomers, into various conjugated forms, including methylated, sulfated, and glucuronidated products. frontiersin.orgresearchgate.net
Table 2: Identified Phase II Conjugates of Procyanidin B2 in Animal Models
| Conjugate Type | Number Identified | Reference |
|---|---|---|
| Methylation Metabolites | 9 | frontiersin.orgresearchgate.net |
| Sulfation Metabolites | 8 | frontiersin.orgresearchgate.net |
| Glucuronidation Metabolites | 1 | frontiersin.orgresearchgate.net |
This table describes metabolites of the parent compound procyanidin B2. Studies indicate that this compound is significantly more resistant to these conjugation reactions. nih.govnih.gov
Gut Microbiota-Mediated Biotransformation and Enterohepatic Recirculation
Given that this compound is poorly absorbed in its intact form and largely resists host metabolism, its interaction with the gut microbiota is a critical aspect of its biotransformation. Large polyphenolic compounds that reach the colon are typically subject to extensive degradation by microbial enzymes. nih.govresearchgate.net
Studies using radiolabeled procyanidin B2 in rats showed that a large portion of the orally administered compound is likely degraded by gut microflora before absorption. nih.govresearchgate.net This microbial action breaks down the complex structure into smaller phenolic acids and other aromatic compounds. researchgate.net These smaller metabolites are then readily absorbed into circulation. Following ingestion of a procyanidin-rich extract, a wide range of simple aromatic acids derived from microbial fermentation were detected in various rat tissues. researchgate.net
Although direct studies on the microbial catabolism of B2G2 are scarce, it is highly probable that it undergoes a similar fate. The interflavan bond linking the two epicatechin units and the ester bonds linking the gallic acid moieties are targets for microbial enzymes. The resulting metabolites, rather than the parent compound, may be responsible for some of the systemic biological effects observed.
There is also evidence suggesting potential enterohepatic recirculation of procyanidin metabolites. After ingestion of procyanidin B2, its metabolites and microbial degradation products have been found to be excreted in bile, which allows them to re-enter the intestine and potentially be reabsorbed. researchgate.net This process could prolong the presence of these active compounds in the body.
Absorption, Distribution, and Excretion Kinetics in Animal Models
Pharmacokinetic studies in animal models have provided valuable insights into the bioavailability and disposition of procyanidins.
Studies on the related compound, [14C]procyanidin B2, in rats provide further context. While the total radioactivity showed high absolute bioavailability (approximately 82% based on urinary excretion over 96 hours), indicating that the compound's constituent parts are well-absorbed after microbial breakdown, the bioavailability of the intact parent dimer was much lower, estimated at 8-11% based on blood concentration curves. nih.govresearchgate.net The peak blood concentration of total radioactivity was reached approximately 6 hours after oral ingestion. nih.govresearchgate.net This discrepancy highlights the major role of gut microbial metabolism prior to absorption. After oral administration, 63% of the radiolabel was excreted in the urine within four days, indicating significant absorption of the microbially-produced metabolites. nih.gov
Once absorbed, procyanidins and their metabolites are distributed to various tissues. While specific tissue distribution data for this compound is not available, studies on procyanidin B2 offer a valuable proxy.
Following oral administration of procyanidin B2 to mice, the parent compound and its metabolites were detected in numerous organs. frontiersin.orgrsc.org In one study, absorbed procyanidin B2 was found to distribute widely in tissues such as the small intestine, liver, kidney, and lung, primarily in its free (unconjugated) form. rsc.org Another detailed analysis in mice identified the highest number of procyanidin B2 metabolites in the plasma and urine, followed by the small intestine and liver, with fewer metabolites detected in the heart, kidney, lung, spleen, and brain. frontiersin.org This suggests that the liver and small intestine are major sites of metabolism and that the resulting compounds circulate and reach distant organs. frontiersin.org
Research in rats fed a procyanidin-rich extract also showed that conjugated metabolites (such as catechin-glucuronide and methyl catechin-sulfate) and microbial metabolites (simple aromatic acids) accumulate in the thymus, intestine, lung, kidney, spleen, and testicles. researchgate.net This broad distribution suggests that both the parent compounds and their various metabolites could exert biological effects throughout the body.
Table 3: Distribution of Procyanidin B2 Metabolites in Mouse Organs
| Organ/Fluid | Number of Metabolites Detected | Reference |
|---|---|---|
| Plasma | 37 | frontiersin.org |
| Urine | 34 | frontiersin.org |
| Small Intestine | 23 | frontiersin.org |
| Liver | 13 | frontiersin.org |
| Heart | 12 | frontiersin.org |
| Kidney | 7 | frontiersin.org |
| Lung | 3 | frontiersin.org |
| Spleen | 3 | frontiersin.org |
| Brain | 1 | frontiersin.org |
This table describes the distribution of metabolites from the parent compound procyanidin B2, which serves as a model for the potential distribution of this compound and its metabolites.
Excretion Routes (e.g., Urinary, Biliary)
The excretion of this compound is a complex process that is not yet fully elucidated in the scientific literature. However, studies on its constituent procyanidin, procyanidin B2, provide significant insights into the likely pathways of elimination from the body. Research in animal models, primarily rats, has demonstrated that both urinary and fecal routes are important for the excretion of procyanidin B2 and its metabolites.
Following oral administration of radiolabeled procyanidin B2 in rats, a substantial portion of the radioactivity, approximately 63%, was recovered in the urine within a 96-hour period. nih.gov This indicates that a significant amount of the ingested procyanidin B2 or its metabolites are absorbed into the systemic circulation and subsequently cleared by the kidneys. Further analysis of urine samples from rats fed a grape seed extract, which is rich in procyanidins, revealed the presence of not only metabolites but also small quantities of the parent procyanidin dimers, including B1, B2, B3, and B4. cambridge.org This suggests that a minor fraction of these larger molecules can be absorbed and excreted intact.
In addition to urinary excretion, fecal elimination also plays a role. Studies have reported that after oral administration of procyanidin B2 to rats, a considerable amount is excreted in the feces. researchgate.net This fecal portion likely consists of unabsorbed procyanidin B2 and its degradation products formed by the gut microbiota. It has been proposed that a significant portion of orally administered procyanidin B2 is degraded by intestinal microorganisms prior to absorption. nih.gov
Biliary excretion has also been suggested as a potential route. After ingestion of procyanidin dimer B2, both metabolized (such as methylated, glucuronidated, and/or sulfated forms of the monomeric or dimeric flavan-3-ols) and non-metabolized dimer, along with its colonic microbial degradation products, have been proposed to be excreted in the bile. researchgate.net
While these findings are for procyanidin B2, they offer a foundational understanding for the excretion of this compound. The addition of two gallate moieties would increase the molecular weight and lipophilicity of the compound, which could influence its absorption, metabolism, and subsequent excretion pathways. However, specific studies detailing the quantitative urinary and biliary excretion of this compound are currently lacking in the available scientific literature.
Table 1: Summary of Preclinical Studies on the Excretion of Procyanidin B2
| Animal Model | Compound Administered | Primary Excretion Route | Key Findings | Reference |
| Male Rats | [14C]Procyanidin B2 | Urinary | Approximately 63% of radioactivity excreted in urine within 96 hours. | nih.gov |
| Male Rats | Grape Seed Extract | Urinary | Presence of parent procyanidin dimers (B1, B2, B3, B4) and their metabolites in urine. | cambridge.org |
| Male Rats | Procyanidin B2 | Fecal, Biliary | Excretion of unabsorbed procyanidin B2 and its microbial metabolites in feces; potential for biliary excretion of metabolites. | researchgate.net |
In Vitro Permeability Studies Across Biological Barriers (e.g., Caco-2 Cell Monolayers)
The intestinal absorption of polyphenols like this compound is a critical determinant of their bioavailability. In vitro models, particularly the Caco-2 cell monolayer system, are widely used to predict the intestinal permeability of various compounds. researchgate.net These cells, derived from human colon adenocarcinoma, differentiate to form a monolayer that mimics the barrier function of the human intestinal epithelium.
The permeability of flavonoids is influenced by several factors, including their degree of hydroxylation and molecular configuration. nih.gov Generally, less hydroxylated, more lipophilic flavonoids tend to exhibit higher permeability. The addition of gallate groups, as in this compound, increases the lipophilicity of the molecule, which could theoretically enhance its passive diffusion across cell membranes.
Research on a hexameric procyanidin fraction from cocoa demonstrated its ability to interact with Caco-2 cell membranes, leading to an increase in transepithelial electrical resistance (TEER). nih.gov An increase in TEER suggests a tightening of the junctions between cells, which could modulate the paracellular transport of substances. This indicates that larger procyanidins can directly influence the integrity of the intestinal barrier.
While direct experimental values for this compound are absent, the general principles of flavonoid transport suggest that its permeability would be a complex interplay of its increased lipophilicity due to the gallate moieties and its large molecular size, which might hinder transport. Further research is necessary to determine the specific Papp value and to elucidate the transport mechanisms (passive diffusion, carrier-mediated transport, or active efflux) involved in the intestinal absorption of this compound.
Table 2: Factors Influencing the Permeability of Flavonoids and Procyanidins in Caco-2 Cell Models
| Factor | Influence on Permeability | Example/Observation | Reference |
| Degree of Hydroxylation | Higher hydroxylation can decrease permeability. | Flavonoids with a higher degree of hydroxylation showed efficient uptake but no significant apical to basolateral transport. | nih.gov |
| Lipophilicity | Increased lipophilicity can enhance passive diffusion. | The addition of gallate groups increases the lipophilicity of procyanidins. | nih.gov |
| Molecular Size | Larger molecules may have hindered transport across cell membranes. | Procyanidin dimers and larger oligomers are generally less permeable than their monomeric counterparts. | cambridge.org |
| Membrane Interaction | Some procyanidins can interact with and alter the properties of the cell membrane. | A hexameric procyanidin fraction increased the transepithelial electrical resistance of Caco-2 cell monolayers. | nih.gov |
**synthetic Chemistry and Structure Activity Relationship Sar Investigations of Procyanidin B 2 3,3 Di O Gallate**
Total Synthesis Approaches and Methodological Advancements
The total synthesis of procyanidin (B600670) B-2 3,3'-di-O-gallate is a complex undertaking that requires precise control over stereochemistry and regioselectivity. Isolating this specific compound in large amounts from natural sources like grape seed extract is often difficult and costly, which has driven the need for efficient synthetic routes to support biological studies. nih.govnih.gov
Stereoselective Synthesis of the Procyanidin Core Structure
The foundation of synthesizing procyanidin B-2 3,3'-di-O-gallate lies in the stereoselective construction of the procyanidin B-2 core. This core consists of two (-)-epicatechin (B1671481) units linked by a specific β-bond at the 4 and 8 positions. researchgate.netnih.gov Achieving the correct stereochemistry at multiple chiral centers is a critical challenge. Various synthetic strategies have been developed to control the formation of this interflavan bond, often employing Lewis acids or other catalysts to promote the desired stereochemical outcome. nih.govnih.gov Researchers have explored methods starting from commercially available materials like (-)-epicatechin to build the dimeric structure. nih.govgoogle.com
Regioselective Galloylation Strategies
Once the procyanidin B-2 core is assembled, the next crucial step is the regioselective attachment of two galloyl groups at the 3 and 3'-hydroxyl positions. This requires protecting other reactive hydroxyl groups on the epicatechin units to ensure the galloyl moieties are introduced at the correct locations. nih.gov Strategies often involve a series of protection and deprotection steps. For instance, gallic acid can be converted to a protected acid form before being coupled with the procyanidin core. nih.gov The choice of protecting groups and coupling reagents is critical to achieving high yields and the desired regioselectivity. clockss.org
Challenges and Innovations in Gram-Scale Synthesis
A significant hurdle in the study of this compound has been obtaining sufficient quantities for in-depth biological evaluation. nih.govnih.gov Scaling up the synthesis from milligram to gram quantities introduces several challenges, including maintaining reaction efficiency, purification difficulties, and cost-effectiveness. Researchers have reported multi-step synthetic routes to produce gram-scale quantities of this compound. nih.gov For example, a nine-step synthesis starting from gallic acid and (-)-epicatechin has been successfully employed to generate the target molecule in larger amounts. nih.gov These advancements are crucial for enabling more extensive preclinical and potentially clinical investigations into the compound's therapeutic potential. nih.govnih.gov
Semi-Synthesis and Derivatization Strategies
Semi-synthetic approaches offer an alternative to total synthesis by utilizing naturally occurring procyanidins as starting materials. For instance, dimeric procyanidins can be prepared from polymeric procyanidins found in sources like black chokeberry. nih.gov This involves the controlled degradation of the polymer and subsequent reaction to form specific dimers like procyanidin B-2. nih.gov Furthermore, derivatization strategies have been employed to create various analogs of procyanidin B-2. medchemexpress.com This includes the synthesis of derivatives with different substitution patterns, which can then be used in structure-activity relationship studies to probe the importance of specific functional groups. medchemexpress.comresearchgate.net
Structure-Activity Relationship (SAR) Studies for Targeted Biological Activities
SAR studies are pivotal in understanding how the chemical structure of this compound relates to its biological functions. These studies systematically modify the molecule and assess the impact on its activity, providing valuable insights for the design of more potent and selective analogs. nih.govclockss.orgmedchemexpress.com
Influence of Galloyl Moieties and Their Positions on Bioactivity
The presence and position of the galloyl groups are critical determinants of the biological activity of procyanidin B-2 derivatives. nih.govnih.gov Research has consistently shown that the digalloylated form, this compound, often exhibits stronger biological effects compared to its non-galloylated or monogalloylated counterparts. nih.govnih.gov For example, in studies on cancer cells, the digalloyl ester was identified as a major active constituent responsible for growth inhibition and apoptosis. nih.govnih.gov The galloyl groups have been shown to be important for activities such as DPPH radical scavenging and the inhibition of DNA polymerases. nih.gov The 3,3''-di-O-gallate dimers have demonstrated strong inhibitory activity against DNA polymerase alpha and beta, whereas the non-galloylated and monogalloylated versions showed significantly less or no activity against DNA polymerase beta. nih.gov This highlights the crucial role of the two galloyl moieties in conferring specific biological activities.
Interactive Data Table: SAR of Procyanidin B-2 Derivatives
| Compound | Modification | Observed Biological Activity | Reference |
| Procyanidin B-2 | - | Antioxidant, anti-inflammatory, potential anti-cancer properties. ontosight.aisigmaaldrich.com | ontosight.aisigmaaldrich.com |
| Procyanidin B-2 3-O-gallate | Monogalloylated | Weaker antitumor effects compared to the digallate. nih.gov | nih.gov |
| Procyanidin B-2 3'-O-gallate | Monogalloylated | Exhibited a stronger capacity for inhibiting alcohol-induced liver injury compared to the parent compound. nih.gov | nih.gov |
| This compound | Digalloylated | Strong inhibitor of DNA polymerase alpha and beta nih.gov; induces apoptosis in prostate cancer cells nih.govnih.gov; suppresses T-cell cytokine production. nih.govresearchgate.net | nih.govnih.govnih.govnih.govresearchgate.net |
Role of Interflavan Bond Linkage and Stereochemistry in Biological Efficacy
The linkage between the flavan-3-ol (B1228485) units and their stereochemistry are critical determinants of the biological activity of procyanidins. Procyanidin B-2 is characterized by a C4-C8 interflavan bond with β-stereochemistry. nih.gov The spatial arrangement of the constituent epicatechin units, dictated by this specific linkage, profoundly influences how the molecule interacts with biological targets.
Synthesis and Evaluation of Simplified Analogues and Structural Fragments
The synthesis of this compound and its analogues is a complex but crucial endeavor for detailed structure-activity relationship (SAR) studies. The challenge of isolating pure procyanidin gallates from natural sources has spurred the development of synthetic methods to obtain these compounds for biological evaluation. nii.ac.jp
One common strategy involves the Lewis acid-mediated condensation of protected catechin (B1668976) or epicatechin units. For example, Yb(OTf)3 has been used as a catalyst for the equimolar condensation of gallate-containing catechin and epicatechin derivatives to synthesize procyanidin B2 and B3 gallates. nih.govnii.ac.jp This allows for the systematic evaluation of how the presence and position of the galloyl moieties affect biological activity.
Studies on simplified analogues, such as the individual monomeric units (epicatechin-3-O-gallate) or dimers with fewer galloyl groups, have provided valuable insights. For example, the cytotoxic activity of procyanidin B2 3,3'-di-O-gallate has been compared to its mono-gallated counterparts, revealing that the di-galloylated form often exhibits stronger effects. nii.ac.jp The synthesis of various galloyl-substituted procyanidin series has shown that the number and position of galloyl groups are critical for activities like DNA polymerase inhibition and radical scavenging. clockss.org The chemical synthesis of this compound in gram quantities has been achieved, enabling more extensive mechanistic and preclinical studies. nih.gov The development of methods for the controlled synthesis of procyanidin dimers with specific regio- and stereochemistry of the interflavan bond is a significant advancement in the field. researchgate.net
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of this compound to its biological targets. These methods provide a three-dimensional view of the ligand-protein complex, highlighting key interactions such as hydrogen bonds and hydrophobic interactions that are crucial for binding affinity and specificity.
For instance, molecular docking studies have been used to investigate the interactions of procyanidins with various enzymes. researchgate.net While specific docking studies on this compound are emerging, research on the parent compound, procyanidin B2, reveals its potential to form numerous hydrogen bonds with amino acid residues in the active sites of enzymes like butyrylcholinesterase. researchgate.net The addition of the two galloyl groups in this compound is expected to significantly enhance these interactions.
Molecular dynamics simulations can further refine the docked poses and provide insights into the conformational changes that occur upon binding, as well as the stability of the ligand-protein complex over time. researchgate.net These simulations have been applied to study the solution conformations of related procyanidins, which is essential for understanding their bioactive shapes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For procyanidins, QSAR studies can help to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their efficacy.
While specific QSAR models for this compound are not extensively reported in the public domain, the principles of QSAR are highly applicable. By systematically modifying the structure of this compound (e.g., altering the number and position of galloyl groups, changing the stereochemistry) and measuring the corresponding biological activity, a QSAR model can be developed. Such a model would be invaluable for predicting the activity of new, unsynthesized analogues and for guiding the design of more potent compounds. The data from synthetic and biological evaluation studies of various procyanidin gallates provide a strong foundation for future QSAR investigations. nii.ac.jpclockss.org
Conformational Analysis and Bioactive Conformation Prediction
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule can adopt in solution and, more importantly, the specific conformation it assumes when binding to a biological target (the bioactive conformation).
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations are employed for conformational analysis. researchgate.net Studies on related procyanidins have revealed that they exist as a mixture of conformers in solution, with the population of each conformer being influenced by the solvent and temperature. researchgate.net The interflavan linkage introduces a degree of rotational freedom, leading to different spatial arrangements of the two epicatechin units.
Predicting the bioactive conformation is a key challenge. It is often assumed that the lowest energy conformation is the bioactive one, but this is not always the case. By combining experimental data from techniques like X-ray crystallography of ligand-protein complexes with computational modeling, a more accurate picture of the bioactive conformation can be obtained. Understanding the bioactive conformation of this compound is essential for rational drug design and for elucidating its mechanism of action at a molecular level.
**advanced Analytical Method Development and Quantification of Procyanidin B 2 3,3 Di O Gallate**
Development of High-Performance Liquid Chromatography (HPLC) Methods with Various Detectors (e.g., DAD, UV)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of individual procyanidins. scienceopen.com For procyanidin (B600670) B-2 3,3'-di-O-gallate, reversed-phase (RP) HPLC is the most common approach, offering effective separation from other phenolic compounds. researchgate.net
Chromatographic Conditions:
Stationary Phases: C18 columns are the standard choice, providing the necessary hydrophobicity to retain and separate procyanidin isomers. researchgate.netmdpi.com Column parameters such as particle size (e.g., 5 µm) and dimensions (e.g., 250 mm × 4.6 mm) are selected to balance resolution and analysis time. mdpi.com
Mobile Phases: Gradient elution is typically required to resolve the complex mixture of compounds found in natural extracts. A common mobile phase consists of a two-solvent system: an aqueous phase acidified with formic or acetic acid (e.g., 0.1-3.0% v/v) to sharpen peaks and suppress ionization, and an organic phase, usually acetonitrile (B52724) or methanol (B129727). mdpi.comnih.govresearchgate.net The gradient starts with a high proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more strongly retained, hydrophobic compounds like gallated procyanidins.
Detection: Diode Array Detectors (DAD) or multi-wavelength UV detectors are preferred for the analysis of procyanidins. e-nps.or.kr These detectors allow for the simultaneous monitoring of chromatograms at multiple wavelengths. Procyanidins, including their gallated forms, exhibit a characteristic UV absorbance maximum around 280 nm, which is the most common wavelength used for their quantification. scienceopen.comresearchgate.net However, a key advantage of DAD is its ability to acquire the full UV spectrum for each peak, which aids in peak identification and purity assessment by comparison with reference standards. e-nps.or.kr Wavelength switching methods can further enhance sensitivity for different classes of co-eluting phenolic compounds if necessary. mdpi.com
A new product formed from the transformation of procyanidin B2 3'-O-gallate in the presence of acetaldehyde (B116499) has been observed in HPLC chromatograms. researchgate.net
Table 1: Typical HPLC-DAD/UV Method Parameters for Procyanidin Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netmdpi.com |
| Mobile Phase A | Water with 0.1% to 3.0% Acetic or Formic Acid | mdpi.comnih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | nih.gov |
| Elution Mode | Gradient | researchgate.net |
| Flow Rate | 0.8 - 1.0 mL/min | mdpi.com |
| Detection Wavelength | 280 nm for quantification; full scan (e.g., 200-400 nm) for peak identity | scienceopen.come-nps.or.kr |
| Column Temperature | 25 - 35 °C | nih.gove-nps.or.kr |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
For highly sensitive and specific analysis, particularly at trace levels in biological matrices, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique provides structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation products, making it invaluable for the unambiguous identification of procyanidin B-2 3,3'-di-O-gallate and its metabolites.
LC-MS/MS is instrumental in metabolite profiling studies. After oral administration, complex procyanidins can be broken down or modified by the body. nih.gov For instance, studies on the parent compound, procyanidin B2, show it can be degraded into its monomeric units ((−)-epicatechin) or undergo metabolic reactions like methylation, sulfation, and glucuronidation. nih.gov Similarly, this compound is expected to undergo hydrolysis to release gallic acid and procyanidin B2, followed by further metabolism of these constituent parts.
The fragmentation pattern in MS/MS is key to identification. For a B-type procyanidin dimer monogallate ([M+H]⁺ at m/z 731), characteristic losses include the gallic acid residue and a flavan-3-ol (B1228485) unit. researchgate.net For procyanidin B2 itself ([M-H]⁻ at m/z 577), key fragments result from quinone methide (QM) fission and retro-Diels-Alder (RDA) fission of the interflavan bond, yielding ions at m/z 425, 407, and 289. nih.govresearchgate.net The presence of two gallate esters in this compound would result in a distinct precursor ion and fragmentation pattern involving losses of one or both galloyl groups.
Table 2: Common MS/MS Fragmentation Pathways for Procyanidins
| Fragmentation Pathway | Description | Typical Neutral Loss (Da) | Reference |
|---|---|---|---|
| Quinone Methide (QM) Fission | Cleavage of the interflavan bond, separating the constituent flavan-3-ol units. | 288 (monomer unit) | researchgate.net |
| Retro-Diels-Alder (RDA) Fission | Fission of the heterocyclic C-ring of a flavan-3-ol unit. | 152 | researchgate.net |
| Heterocyclic Ring Fission (HRF) | Another type of C-ring cleavage. | 126 | researchgate.net |
| Loss of Galloyl Moiety | Cleavage of the ester linkage to release a gallic acid residue. | 152 (gallic acid) or 170 (galloyl group + H2O) | researchgate.net |
A study focusing on procyanidin B2 3,3″-di-O-gallate identified its ability to suppress cytokine production by interacting with the amino acid transporter ASCT2, highlighting the need for sensitive analytical methods to trace such interactions. nih.gov
Capillary Electrophoresis (CE) for Purity Assessment and Isomer Separation
Capillary electrophoresis (CE) is a high-resolution separation technique that offers an alternative or complementary approach to HPLC. CE separates molecules based on their charge-to-size ratio in an electric field. While less common for routine quantification of procyanidins, it is exceptionally powerful for purity assessment and the separation of structurally similar isomers that may co-elute in HPLC. sciex.com
For this compound, techniques like Capillary Zone Electrophoresis (CZE) could be employed. sciex.com In CZE, the separation of procyanidin isomers would be influenced by subtle differences in their charge, arising from the dissociation of phenolic hydroxyl groups, and their hydrodynamic radius. This makes CZE particularly suitable for:
Purity Assessment: Detecting minute impurities that may not be resolved by HPLC. sciex.com
Isomer Separation: Procyanidins have numerous stereoisomers and positional isomers (e.g., B1, B2, B3, B4). Furthermore, the gallate group can be attached at different positions. CE can potentially offer superior resolution for these closely related structures.
The main advantages of CE include extremely high separation efficiency, short analysis times, and very low consumption of solvents and samples. sciex.com This makes it an ideal tool for the quality control of highly purified reference standards of this compound.
Sample Preparation Strategies for Diverse Biological and Botanical Matrices
The extraction of this compound from its source material is a critical step that dictates the accuracy and reliability of the final analysis. The chosen strategy must efficiently extract the target analyte while minimizing degradation and removing interfering substances. researchgate.net
Botanical Matrices (e.g., Grape Seeds, Bark):
Solvent Extraction: The most common initial step involves extraction with a solvent mixture, typically aqueous acetone (B3395972) or aqueous methanol. researchgate.netresearchgate.net The addition of water is crucial for extracting hydrophilic glycosides, while the organic solvent extracts the procyanidins.
Solid-Phase Extraction (SPE): Crude extracts are often cleaned up using SPE. researchgate.net C18 cartridges are used to remove highly polar compounds, while the procyanidins are retained and then eluted with a stronger organic solvent like methanol or acetone. Sephadex LH-20 is another popular stationary phase that separates phenolics based on size and polarity, effectively removing sugars, acids, and monomeric flavonoids from oligomeric procyanidins. mdpi.com
Biological Matrices (e.g., Plasma, Tissues):
Protein Precipitation: For plasma or serum samples, proteins must be removed first, typically by adding a solvent like acetonitrile or methanol, followed by centrifugation.
Liquid-Liquid Extraction (LLE): Ethyl acetate (B1210297) is a common solvent for extracting procyanidins from aqueous samples, although its efficiency for gallated dimers may vary. researchgate.net
Solid-Phase Extraction (SPE): This is the preferred method for cleaning and concentrating analytes from biological fluids. mdpi.com Miniaturized techniques like microextraction in packed sorbent (MEPS) offer a greener alternative, requiring smaller sample and solvent volumes. mdpi.com A typical procedure for tissue samples involves homogenization, solvent extraction (e.g., methanol), centrifugation, drying the supernatant under nitrogen, and redissolving the residue in a suitable solvent for injection. nih.gov
Table 3: Overview of Sample Preparation Techniques for Procyanidins
| Technique | Principle | Application | Reference |
|---|---|---|---|
| Solvent Extraction | Differential solubility of analytes in a solvent (e.g., aqueous acetone/methanol). | Initial extraction from solid botanical matrices. | researchgate.netresearchgate.net |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent (e.g., C18, Sephadex) and a liquid phase for cleanup and concentration. | Cleanup of botanical extracts and biological fluids. | researchgate.netmdpi.com |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases (e.g., water and ethyl acetate). | Cleanup of aqueous samples. | researchgate.net |
| Protein Precipitation | Use of an organic solvent or acid to denature and remove proteins from biological samples. | Pre-treatment of plasma, serum, and tissue homogenates. | nih.gov |
Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, LOD/LOQ
To ensure that an analytical method for this compound is reliable and fit for purpose, it must be validated according to established guidelines (e.g., ICH). nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components. In HPLC-DAD, this is verified by comparing the retention time and UV spectrum of the peak in a sample to that of a pure standard and by checking for peak purity. e-nps.or.kr LC-MS/MS provides the highest specificity through unique mass transitions (MRM). researchgate.net
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range. A linear regression is performed, and the correlation coefficient (R²) should ideally be >0.99. researchgate.nete-jkfn.org
Accuracy: The closeness of the test results to the true value. It is typically determined by spike-recovery experiments, where a known amount of the standard is added to a blank matrix. The recovery is calculated, with acceptable values often falling within 80-120%. mdpi.comnih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). RSD values should typically be less than 15%, and often below 5% for assays in less complex matrices. nih.gove-jkfn.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. They are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. nih.gove-jkfn.org For procyanidins analyzed by HPLC-FLD, LODs can be in the range of 40-300 ppb. researchgate.net
Table 4: Typical Method Validation Parameters for HPLC Analysis of Procyanidins
| Parameter | Typical Acceptance Criterion/Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.995 | e-nps.or.krresearchgate.net |
| Accuracy (Recovery %) | 90% - 125% | mdpi.comnih.gov |
| Precision (RSD %) | < 10% (Intra-day and Inter-day) | nih.gove-jkfn.org |
| LOD (µg/mL) | 0.006 - 0.8 (Varies greatly with detector) | e-nps.or.kre-jkfn.org |
| LOQ (µg/mL) | 0.02 - 2.4 (Varies greatly with detector) | e-nps.or.kre-jkfn.org |
**interactions with Other Biomolecules and Synergistic Research Approaches**
Protein-Procyanidin B-2 3,3'-di-O-gallate Interactions
Procyanidin (B600670) B-2 3,3'-di-O-gallate has been shown to interact with a variety of proteins, thereby influencing their function. The nature and specificity of these interactions are crucial for understanding the compound's mechanism of action.
Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful techniques for characterizing the thermodynamics and kinetics of protein-ligand interactions, providing data on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov While specific ITC or SPR studies detailing the binding affinity and stoichiometry of procyanidin B-2 3,3'-di-O-gallate with its target proteins are not extensively available in the public domain, research on similar procyanidins provides valuable insights.
Studies on other procyanidins, such as procyanidin B2 and its galloylated derivatives, have demonstrated that the presence and number of galloyl groups significantly influence protein binding. nih.gov For instance, the galloylation of procyanidins has been shown to increase their affinity for proteins, a phenomenon attributed to the increased number of hydroxyl groups available for hydrogen bonding and the enhanced hydrophobicity facilitating interaction with protein hydrophobic pockets. nih.gov Research on the interaction of procyanidin B2 with proline-rich proteins has indicated that galloylation enhances the binding affinity. nih.gov
General studies on procyanidin-protein interactions using ITC have revealed that these interactions are often driven by a combination of hydrogen bonding and hydrophobic interactions. mdpi.com The binding affinity can be influenced by factors such as the size of the procyanidin polymer and the pH of the environment. researchgate.net For example, the interaction between procyanidins and proteins like α-lactalbumin and lysozyme (B549824) has been shown to be pH-dependent. researchgate.net
While direct quantitative data for this compound is awaited, the existing literature on related compounds suggests that its two galloyl moieties likely contribute to a strong binding affinity for its protein targets.
The binding of this compound to target proteins can induce conformational changes that modulate their biological function. This has been observed in several studies investigating the compound's effects on various cellular processes.
One notable target is the Notch1 signaling pathway. This compound has been found to strongly suppress both the constitutive and Jagged1-induced activation of the Notch1 pathway in prostate cancer stem cells. medchemexpress.com This suppression is a key mechanism behind its targeted action against these cells. medchemexpress.com
Furthermore, this compound has been shown to directly interact with and inhibit the alanine (B10760859) serine cysteine transporter 2 (ASCT2), a major glutamine transporter. nih.gov This interaction leads to a reduction in glutamine influx in CD4+ T cells, which in turn suppresses the production of interferon-γ (IFN-γ). nih.gov Although the specific conformational changes in ASCT2 upon binding have not been detailed, the inhibition of its transport function is a clear consequence of the interaction.
In the context of cancer, this compound has been reported to inhibit the transcriptional activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP1), and the nuclear translocation of signal transducer and activator of transcription 3 (Stat3) in human prostate cancer cells. nih.gov By altering the function of these key transcription factors, the compound can induce apoptosis and inhibit cell proliferation. nih.gov
The table below summarizes the known protein targets of this compound and the functional consequences of these interactions.
| Target Protein/Pathway | Functional Modulation | Cellular Outcome |
| Notch1 | Suppression of activation | Inhibition of cancer stem cell properties medchemexpress.com |
| ASCT2 | Inhibition of glutamine transport | Suppression of IFN-γ production in T cells nih.gov |
| NF-κB | Inhibition of transcriptional activity | Induction of apoptosis in cancer cells nih.gov |
| AP1 | Inhibition of transcriptional activity | Induction of apoptosis in cancer cells nih.gov |
| Stat3 | Inhibition of nuclear translocation | Induction of apoptosis in cancer cells nih.gov |
Nucleic Acid Interactions and Epigenetic Modulation
Recent research has highlighted the ability of this compound to interact with components of the epigenetic machinery, particularly DNA methyltransferases (DNMTs).
A study identified this compound as a potent inhibitor of DNMTs. nih.gov Through in silico screening of epigallocatechin-3-gallate (EGCG) analogues, it was found to bind to the S-adenosyl-L-homocysteine (SAH) binding pocket of DNMTs. In vitro analysis confirmed its ability to attenuate DNMT activity with an IC50 of 6.88 ± 0.647 μM. nih.gov This inhibition of DNMT activity led to the enhanced expression of DNMT target genes such as E-cadherin, Maspin, and BRCA1 in triple-negative breast cancer cells. nih.gov This suggests that this compound can reverse epigenetic silencing of tumor suppressor genes.
Membrane and Lipid Bilayer Interactions
The interaction of polyphenols with cell membranes can significantly influence membrane properties and the function of membrane-associated proteins. While direct studies on the interaction of this compound with lipid bilayers are limited, research on other procyanidins and flavonoids provides a basis for understanding its potential effects.
Studies on procyanidin B3 have shown that it can anchor to the membrane via hydrogen bonds with the phosphate (B84403) and carbonyl groups of lipids, leading to changes in both the hydrophilic and hydrophobic regions of the membrane. nih.gov This interaction can alter the arrangement of lipid polar heads and the order of their acyl chains. nih.gov Similarly, flavonoids like quercetin (B1663063) have been shown to incorporate into lipid bilayers, affecting their physical properties. syr.edu
The galloyl moieties of this compound are likely to play a significant role in its interaction with lipid membranes, potentially influencing membrane fluidity and the activity of membrane-bound receptors and enzymes.
Synergistic Effects with Other Phytochemicals or Therapeutic Agents in Preclinical Models
The combination of this compound with other therapeutic agents has shown promise in preclinical models, suggesting potential for synergistic effects that could enhance therapeutic efficacy.
Research has explored the synergistic potential of procyanidins with conventional chemotherapy. While not specific to the 3,3'-di-O-gallate form, a study on procyanidin B2 demonstrated a synergistic inhibitory effect with the anti-obesity drug orlistat (B1677487) on cholesterol esterase. sciopen.com This suggests that procyanidins can enhance the activity of other therapeutic agents.
In the context of cancer, grape seed extract, of which this compound is a component, has been shown to have synergistic anti-cancer effects when combined with doxorubicin (B1662922) against human breast carcinoma cells. nih.gov Furthermore, studies have highlighted the potential for this compound to be used in combination therapies for skin inflammation by suppressing TLR7 signaling in dendritic cells. doi.org
These findings underscore the potential of this compound to be used in combination with other drugs to achieve enhanced therapeutic outcomes by targeting multiple pathways and cellular responses. Further research is needed to fully elucidate the mechanisms of these synergistic interactions.
Influence on the Bioavailability or Bioactivity of Co-Administered Compounds (in in vitro or animal studies)
Research into the specific effects of this compound (PCB2DG) on the bioavailability and bioactivity of co-administered compounds is an emerging area. While direct pharmacokinetic studies detailing the influence of PCB2DG on other substances are limited, a body of in vitro and animal research on related procyanidins and galloylated compounds suggests a strong potential for synergistic interactions and modulation of bioactivity. These studies provide a foundational understanding of the mechanisms through which PCB2DG may enhance the efficacy of other therapeutic agents, particularly in the context of cancer therapy.
One of the key mechanisms by which procyanidins may influence the activity of other compounds is through the sensitization of cancer cells to chemotherapeutic drugs. Although not specifically involving PCB2DG, a study on its parent compound, procyanidin B2, demonstrated a significant synergistic effect when co-administered with docetaxel (B913), a common chemotherapy drug. In this research, the combination of procyanidin B2 and docetaxel led to a two- to five-fold increase in the anti-proliferative and pro-apoptotic effects on DU145 prostate cancer cells compared to docetaxel alone. semanticscholar.orgmdpi.com This sensitizing effect suggests that procyanidins can lower the threshold for the therapeutic efficacy of conventional cancer drugs.
The galloylation of procyanidin B2, resulting in PCB2DG, has been shown to enhance its own cytotoxic activity against cancer cells. researchgate.netnih.govscispace.com This increased potency of the galloylated form implies that it may also have a more pronounced effect on the bioactivity of co-administered compounds. For instance, studies on other gallic acid derivatives, such as lauryl gallate, have shown synergistic effects with tamoxifen (B1202) in MCF-7 breast cancer cells, leading to increased apoptosis compared to either compound used alone. researchgate.net
Furthermore, research on procyanidins from grape seeds has indicated a protective effect when administered with drugs known for their cardiotoxicity, such as doxorubicin. In an animal study, pretreatment with procyanidins attenuated doxorubicin-induced myocardial injury and oxidative stress in rats, without compromising the antineoplastic activity of doxorubicin against A549 adenocarcinoma cells. semanticscholar.org This suggests that procyanidins, and potentially PCB2DG, could be used to mitigate the side effects of certain drugs, thereby improving their therapeutic index.
A potential mechanism for PCB2DG's influence on other biomolecules is its interaction with cellular transporters. It has been demonstrated that PCB2DG can directly bind to and inhibit the alanine-serine-cysteine transporter 2 (ASCT2), a major glutamine transporter in CD4+ T cells. nih.gov By modulating the activity of such transporters, PCB2DG could theoretically alter the intracellular concentration and, consequently, the bioactivity of other compounds that are substrates for the same transporter.
The following table summarizes key findings from studies on procyanidins and related compounds, highlighting their synergistic potential and effects on the bioactivity of co-administered agents in preclinical models.
| Co-administered Compound | Interacting Procyanidin/Related Compound | Study Type | Key Findings |
| Docetaxel | Procyanidin B2 | In vitro (DU145 prostate cancer cells) | Procyanidin B2 sensitized cancer cells to docetaxel, resulting in a 2 to 5-fold increase in anti-proliferative and pro-apoptotic effects compared to docetaxel alone. semanticscholar.orgmdpi.com |
| Doxorubicin | Procyanidins from grape seeds | Animal (rat) and in vitro (A549 adenocarcinoma cells) | Procyanidin pretreatment protected against doxorubicin-induced cardiotoxicity in rats without reducing its anticancer efficacy in vitro. semanticscholar.org |
| Tamoxifen | Lauryl Gallate | In vitro (MCF-7 breast cancer cells) | The combination of lauryl gallate and tamoxifen was more effective at inducing apoptosis in breast cancer cells than either compound alone. researchgate.net |
While these studies provide compelling indirect evidence, further research is necessary to specifically elucidate the role of this compound in modulating the bioavailability and bioactivity of co-administered compounds. Future studies should focus on direct co-administration experiments with detailed pharmacokinetic and pharmacodynamic analyses to quantify these potential interactions.
**future Directions and Emerging Research Avenues for Procyanidin B 2 3,3 Di O Gallate**
Exploration of Novel Molecular Targets and Mechanistic Insights
Initial research has identified Procyanidin (B600670) B-2 3,3'-di-O-gallate (also referred to as B2G2 or PCB2DG) as a modulator of several key signaling pathways. In human prostate cancer cells, it has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP1), and the nuclear translocation of Signal Transducer and Activator of Transcription 3 (Stat3). nih.govnih.gov These transcription factors are crucial in cell survival and apoptosis, and B2G2's inhibitory action is accompanied by a decrease in the expression of survivin, an anti-apoptotic protein. nih.gov
Further studies have revealed that this compound can strongly suppress the Notch1 signaling pathway, which is implicated in cancer stem cell survival. nih.gov In the context of immunology, PCB2DG has been found to directly interact with the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key glutamine transporter in CD4+ T cells. nih.gov This interaction inhibits glutamine influx, leading to suppressed interferon-gamma (IFN-γ) production and a dampening of the inflammatory response. nih.gov Additionally, in dendritic cells, PCB2DG inhibits Toll-like receptor 7 (TLR7) signaling by preventing endosomal acidification, a critical step for TLR7 activation. nih.govdoi.org
Table 1: Identified Molecular Targets of Procyanidin B-2 3,3'-di-O-gallate
| Molecular Target | Affected Pathway/Process | Cell/System Studied | Key Finding |
| NF-κB, AP1, Stat3 | Cell Survival, Apoptosis | Human Prostate Cancer Cells | Inhibition of transcriptional activity and nuclear translocation. nih.govnih.gov |
| Notch1 | Cancer Stem Cell Signaling | Prostate Cancer Stem Cells | Strong suppression of constitutive and ligand-induced activation. nih.gov |
| ASCT2 | Glutamine Metabolism, T-cell Activation | Murine CD4+ T Cells | Direct binding and inhibition of glutamine influx, suppressing IFN-γ. nih.gov |
| TLR7 | Innate Immunity, Inflammation | Dendritic Cells | Suppression of signaling via inhibition of endosomal acidification. nih.govdoi.org |
Application in Emerging Preclinical Disease Models (e.g., Autoimmune, Neurodegenerative)
The immunomodulatory properties of this compound have been tested in preclinical models of autoimmune diseases. In a mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE), oral administration of the compound significantly improved clinical symptoms. nih.gov This effect was linked to the suppression of T-cell mediated cytokines like IFN-γ, TNF-α, and IL-17, and reduced T-cell infiltration into the spinal cord. nih.gov Similarly, in a mouse model of imiquimod-induced skin inflammation (a model for psoriasis), oral PCB2DG administration markedly improved dermatitis symptoms by suppressing excessive cytokine secretion. nih.gov
While research into autoimmune models is promising, the application of this compound in neurodegenerative disease models is a significant gap in the current literature. Studies on related compounds, such as procyanidin B2 3″-O-gallate (a mono-gallate), have shown neuroprotective effects in models of glutamate-induced cell death, but specific research on the di-gallate form in models for conditions like Alzheimer's or Parkinson's disease is currently lacking and represents a critical avenue for future investigation.
Development of Advanced Delivery Systems for Enhanced Bioactivity in In Vitro and Animal Studies (e.g., Nanoparticles)
The bioavailability and stability of polyphenols like this compound can be limiting factors in their therapeutic application. Advanced delivery systems offer a strategy to overcome these challenges. Research in this area has focused on related compounds, providing a blueprint for future work. For instance, nanoparticles composed of chitosan-sodium alginate have been successfully used to encapsulate Procyanidin B2-3′-O-gallate (the mono-gallate form). researchgate.netctv-jve-journal.org This encapsulation resulted in nanoparticles with a size of 160–201 nm and a high encapsulation efficiency of 93.5%. researchgate.netctv-jve-journal.org The nano-system demonstrated sustained release and enhanced the protective effect of the compound against oxidative damage in HepG2 cells. ctv-jve-journal.org
However, to date, there is a notable absence of published research focusing on the development of advanced delivery systems specifically for this compound. The development of nanoparticles, liposomes, or other nano-carriers for this di-gallate compound is a crucial next step to enhance its bioactivity and facilitate its translation into more complex animal studies and potential clinical applications.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) for Comprehensive Understanding
To fully elucidate the biological impact of this compound, a systems-level understanding is required. Omics technologies provide the tools for such a comprehensive analysis.
Currently, research has been limited to metabolomics. A study using high-resolution nuclear magnetic resonance spectroscopy (NMRS) on human prostate cancer cell lines treated with B2G2 revealed significant alterations in the cells' metabolic profile. However, there is a clear deficit in proteomics and transcriptomics data. Such studies would be invaluable for identifying the full spectrum of proteins and genes that are modulated by the compound, offering a more holistic view of its mechanism of action and potentially uncovering new therapeutic targets.
Sustainable Production and Biotechnological Approaches for Compound Acquisition
Isolating large quantities of pure this compound from natural sources like grape seed extract is often laborious and costly, which can limit extensive research. nih.gov To address this, a nine-step chemical synthesis process starting from gallic acid and (-)-epicatechin (B1671481) has been developed to produce gram-scale quantities of the compound. nih.gov
Looking forward, biotechnological approaches offer a more sustainable and potentially scalable alternative. While specific methods for this compound are not yet established, research on procyanidins in general provides a strong foundation. Plant cell culture technology, for example, is being explored for the production of cocoa oligomeric procyanidins. ctv-jve-journal.org Furthermore, metabolic engineering and the use of transcriptional activators in various microorganisms or plants are emerging as powerful strategies for the biosynthesis of complex flavonoids. ctv-jve-journal.org Developing a specific biotechnological production pipeline for this compound is a key future goal.
Addressing Unresolved Questions in this compound Chemical Biology
Despite the progress made, several fundamental questions regarding the chemical biology of this compound remain unanswered. Future research should prioritize the following areas:
Elucidation of Bioavailability and Metabolism: How is the compound absorbed, distributed, metabolized, and excreted in vivo? Identifying its metabolic fate is crucial for understanding its activity in the body.
Neurodegenerative Disease Models: What are the effects of this compound in preclinical models of Alzheimer's, Parkinson's, and other neurodegenerative diseases?
Advanced Delivery Systems: Can targeted nanoparticle or liposomal formulations be developed to improve the delivery and efficacy of this compound for specific disease applications?
Comprehensive Omics Analysis: What are the global transcriptomic and proteomic changes induced by this compound in various cell types? This will provide an unbiased, system-wide view of its molecular interactions.
Biotechnological Synthesis: Can microbial fermentation or enzymatic processes be engineered for the sustainable and scalable production of pure this compound?
Addressing these questions will be essential to fully unlock the therapeutic and scientific potential of this intriguing natural compound.
Q & A
Q. Table 1: Synthesis Parameters
| Step | Solvents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Esterification | DMF, K₂CO₃ | 65-70 | |
| Dimerization | Trifluoromethanesulfonic acid | 50-55 | |
| Purification | Methanol/Water gradients | >90 purity |
What in vitro models demonstrate B2G2’s primary bioactivity?
B2G2 exhibits potent anti-cancer and anti-angiogenic effects in prostate cancer (PCa) and endothelial cell models:
- PCa cells : IC₅₀ values of 20–40 μM in DU145, LNCaP, and PC3 cells via apoptosis induction .
- Endothelial cells : Inhibits HUVEC and HPMEC proliferation (10–40 μM), reduces capillary tube formation by 60–80%, and suppresses VEGF-induced signaling .
- Mechanistic assays : Flow cytometry for cell cycle arrest (G1 phase) and Annexin V/PI staining for apoptosis quantification .
Advanced Research Questions
How does B2G2 modulate transcription factors in PCa cells?
B2G2 targets oncogenic transcription factors via:
- NF-κB inhibition : Reduces nuclear translocation and DNA binding, decreasing survivin and Bcl-2 expression .
- Stat3 suppression : Blocks phosphorylation (Tyr705) and dimerization, downregulating cyclin D1 and survivin .
- AP1 inactivation : Inhibits c-Jun/c-Fos binding to DNA, reducing MMP-9 and VEGF transcription .
Q. Methodological validation :
- Electrophoretic Mobility Shift Assay (EMSA) confirms reduced DNA-binding activity .
- Luciferase reporter assays quantify transcriptional activity changes .
What experimental designs validate B2G2’s anti-angiogenic effects?
Key approaches include:
- Capillary tube formation assay : HUVECs seeded on Matrigel with B2G2 (20–40 μM) show 50–70% reduction in tube length .
- Conditioned media studies : PCa cell media (hypoxic/normoxic) enhance HUVEC tube formation, which B2G2 pre-treatment reverses by 40–60% .
- Western blotting : B2G2 downregulates VEGFR2, PI3K/Akt, and integrin β1 pathways in endothelial cells .
Q. Table 2: Anti-Angiogenic Data
| Model | B2G2 Concentration | Effect (% Inhibition) | Reference |
|---|---|---|---|
| HUVEC tube formation | 40 μM | 75% | |
| HPMEC migration | 30 μM | 60% | |
| PC3-conditioned HUVEC | 30 μM | 55% |
How do structural features of B2G2 influence its bioactivity?
- Galloyl groups : Essential for pro-apoptotic activity; non-galloylated procyanidins (e.g., B2) show minimal efficacy .
- Dimeric structure : The C4→C8 linkage between epicatechin monomers enhances stability and receptor binding vs. monomers .
- Stereochemistry : 3,3′-di-O-gallation optimizes interactions with kinase phosphatases (e.g., MKP-1) to sustain ERK1/2 activation in PCa cells .
Q. Validation :
- SAR studies : Methylation or hydrolysis of galloyl groups abolishes activity .
- Molecular docking : Predicts strong binding to Stat3 SH2 domains (ΔG = -9.2 kcal/mol) .
How to resolve contradictions in B2G2’s dose-dependent effects across studies?
Discrepancies arise from:
- Cell line variability : Androgen-sensitive (LNCaP) vs. castration-resistant (PC3) PCa cells show differential sensitivity .
- Oxygen tension : Hypoxia (1% O₂) upregulates HIF-1α, which may counteract B2G2’s pro-oxidant effects in endothelial cells .
- Synergistic protocols : Combining B2G2 with dithiocarbamate derivatives enhances gemcitabine efficacy in pancreatic cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
